molecular formula C18H9B3F6O3 B2848237 2,4,6-Tris(3,4-difluorophenyl)boroxin CAS No. 1456935-98-0

2,4,6-Tris(3,4-difluorophenyl)boroxin

Cat. No.: B2848237
CAS No.: 1456935-98-0
M. Wt: 419.69
InChI Key: KIRMDENYWDSJJI-UHFFFAOYSA-N
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Description

2,4,6-Tris(3,4-difluorophenyl)boroxin is a useful research compound. Its molecular formula is C18H9B3F6O3 and its molecular weight is 419.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-tris(3,4-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9B3F6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMDENYWDSJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC(=C(C=C2)F)F)C3=CC(=C(C=C3)F)F)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9B3F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4,6-Tris(3,4-difluorophenyl)boroxin CAS number 1456935-98-0

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,4,6-Tris(3,4-difluorophenyl)boroxin

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 1456935-98-0), a key organoboron compound in modern organic synthesis. While direct literature on this specific boroxin is emerging, its chemistry is intrinsically linked to its monomeric precursor, 3,4-difluorophenylboronic acid. This guide will therefore focus on the synthesis, properties, and applications of this crucial building block, with the understanding that the boroxin serves as a stable, trimeric anhydride form. We will delve into its pivotal role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and provide insights into its application in the synthesis of complex molecules for the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this fluorinated arylboron reagent.

Introduction: The Significance of Fluorinated Arylboron Reagents

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In drug discovery, fluorination can enhance metabolic stability, binding affinity, and bioavailability. In materials science, it can modulate electronic properties and thermal stability.[1] 3,4-Difluorophenylboronic acid, and by extension its boroxin form, is a valuable synthon for introducing the 3,4-difluorophenyl moiety into a wide range of molecular scaffolds.[2] The electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the boronic acid in cross-coupling reactions, making it a preferred reagent for challenging synthetic transformations.[2]

Boroxins, the cyclic anhydrides of boronic acids, are often encountered as a stable form of the corresponding boronic acid. They are in equilibrium with the boronic acid in the presence of water and can often be used directly in reactions where the boronic acid is the active species.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use.

PropertyValueSource
CAS Number 1456935-98-0[3]
Molecular Formula C₁₈H₉B₃F₆O₃[3]
Molecular Weight 419.69 g/mol [3][4]
Synonyms 3,4-Difluorophenylboronic Anhydride, Tris(3,4-difluorophenyl)cycloboroxane[3]
IUPAC Name 2,4,6-tris(3,4-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane[3]
Appearance White crystalline solid[5]

Note: Some properties are inferred from the closely related 3,4-difluorophenylboronic acid.

The structure of this compound consists of a six-membered boroxine ring with alternating boron and oxygen atoms. Each boron atom is substituted with a 3,4-difluorophenyl group.[6]

Caption: General structure of a 2,4,6-triarylboroxin.

Synthesis and Mechanism

Synthesis of the Precursor: 3,4-Difluorophenylboronic Acid

The primary route to this compound involves the synthesis of its monomer, 3,4-difluorophenylboronic acid, followed by dehydration. A common and effective method for synthesizing the boronic acid is through the Grignard reaction of a dihalophenyl precursor with a trialkyl borate, followed by acidic workup.[5][7]

Experimental Protocol: Synthesis of 3,4-Difluorophenylboronic Acid [7]

  • Grignard Reagent Formation:

    • To a stirred suspension of magnesium turnings (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-bromo-3,4-difluorobenzene (1.0 eq) in anhydrous THF dropwise.

    • The reaction mixture is typically initiated with a small crystal of iodine or gentle heating.

    • Maintain the reaction at reflux for a specified period to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flask, cool a solution of tri-isopropyl borate (1.1-1.5 eq) in anhydrous THF to -78 °C (dry ice/acetone bath).

    • Slowly add the prepared Grignard reagent to the cooled borate solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for several hours, then allow it to warm to room temperature overnight.

  • Hydrolysis and Workup:

    • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2M HCl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The crude 3,4-difluorophenylboronic acid can be purified by recrystallization.

Synthesis_Workflow A 1-Bromo-3,4-difluorobenzene + Mg B Grignard Reagent (3,4-Difluorophenylmagnesium bromide) A->B in THF D Boronate Ester Intermediate B->D Addition at -78°C C Tri-isopropyl borate C->D F 3,4-Difluorophenylboronic Acid D->F Hydrolysis E Acidic Workup (e.g., HCl) E->F H This compound F->H Heat or Desiccant G Dehydration

Caption: Synthetic workflow from 1-bromo-3,4-difluorobenzene to the target boroxin.

Formation of this compound

Boroxins are formed by the intermolecular dehydration of three molecules of the corresponding boronic acid. This process is reversible and can be driven to the boroxin form by removing water, for example, by azeotropic distillation or by storing the boronic acid over a desiccant. In many applications, the boronic acid and the boroxin can be used interchangeably, as the equilibrium will shift based on the reaction conditions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3,4-difluorophenylboronic acid and its boroxin is as a coupling partner in the Suzuki-Miyaura reaction.[2][5] This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and organic electronic materials.[1][8][9][10][11]

Key Advantages in Suzuki-Miyaura Coupling: [2]

  • Enhanced Reactivity: The electron-withdrawing difluoro substitution pattern increases the electrophilicity of the boron atom, facilitating the transmetalation step in the catalytic cycle.[2]

  • Versatility: It serves as a fundamental building block for introducing the 3,4-difluorophenyl group into complex molecular architectures.[2]

  • Broad Substrate Scope: It can be coupled with a wide range of organic halides (I, Br, Cl) and triflates.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar Aryl Halide/Triflate Ar' 3,4-Difluorophenyl L Ligand

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling: [1]

  • Reaction Setup: In a reaction vessel, combine the aryl halide or triflate (1.0 eq), 3,4-difluorophenylboronic acid or the boroxin (1.1-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, DMF). Degas the mixture thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Workup and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Materials Science

The 3,4-difluorophenyl motif is prevalent in a variety of bioactive molecules and advanced materials.

  • Pharmaceutical Synthesis: This building block is crucial for synthesizing fluorinated drug intermediates. The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and can also enhance binding affinity through favorable electrostatic interactions.[2][5] It has been used in the preparation of potent enzyme inhibitors and compounds with cytostatic activity.[5]

  • Materials Science: In materials science, the incorporation of the 3,4-difluorophenyl group is used to develop advanced materials such as liquid crystals and conjugated polymers for organic electronics (e.g., OLEDs).[1][2] The strong dipole moment of the C-F bonds can influence the mesomorphic properties of liquid crystals and the electronic properties of organic semiconductors.[1]

Safety and Handling

Organoboron compounds, including boroxins, require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][13]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.[13]

  • Spill and Waste Disposal: In case of a spill, avoid creating dust.[13] Sweep up the solid material and place it in a sealed container for proper waste disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

Exposure to large amounts of boron compounds can have adverse health effects.[14] Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound, as a stable precursor to 3,4-difluorophenylboronic acid, is a highly valuable and versatile reagent in modern organic chemistry. Its enhanced reactivity and the desirable properties conferred by the 3,4-difluorophenyl group make it an indispensable tool for the synthesis of complex organic molecules. Researchers in drug discovery and materials science can leverage this building block to accelerate the development of novel and improved products.

References

  • 3,4-Difluorophenylboronic Acid: A Key Intermediate for Pharmaceutical Synthesis and Advanced M
  • 3,4-Difluorophenylboronic acid 168267-41-2 wiki. Guidechem.
  • Synthesis routes of 3,4-Difluorophenylboronic acid. Benchchem.
  • This compound 98.0+%, TCI America 5 g. Fisher Scientific.
  • Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in M
  • This compound | CAS 1456935-98-0. Santa Cruz Biotechnology.
  • What are the safety precautions when handling borane?. LEAPCHEM.
  • Boron. ESPI Metals.
  • 2,4,6-Tris(4-fluorophenyl)-2-(1-pyridyl)-boroxine.
  • ToxFAQs for Boron.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Organoborane coupling reactions (Suzuki coupling).
  • Suzuki reactions in novel liquids. Diva-Portal.org.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Structural Dynamics and Advanced Applications of 2,4,6-Tris(3,4-difluorophenyl)boroxin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for advanced electrocatalysts and ultra-high-temperature polymers accelerates, the strategic selection of chemical precursors becomes paramount. 2,4,6-Tris(3,4-difluorophenyl)boroxin (CAS: 1456935-98-0) has emerged as a critical organoboron reagent[1]. Functioning as the cyclic anhydride trimer of 3,4-difluorophenylboronic acid, this compound offers a unique combination of a rigid planar


 core and electron-withdrawing fluorinated aryl substituents. This whitepaper dissects its structural properties, thermodynamic behaviors, and field-proven applications in synthesizing dual-doped carbon nanomaterials and high-performance phenolic resins.

Molecular Architecture & Physicochemical Profile

The core of this compound is a six-membered boroxine ring consisting of alternating boron and oxygen atoms. The attachment of 3,4-difluorophenyl groups to the boron centers significantly alters the molecule's electronic landscape.

  • Lewis Acidity Enhancement: The highly electronegative fluorine atoms exert a strong inductive pull (-I effect), withdrawing electron density from the aromatic ring and, consequently, from the boron atoms. This exacerbates the electron deficiency of the empty p-orbital on the boron centers, making the boroxine a potent Lewis acid.

  • Steric and Electronic Stability: Unlike free boronic acids, which are prone to hydrogen bonding and unpredictable oligomerization, the boroxine trimer offers a precisely defined 1:1 stoichiometric ratio of boron to the aryl group. This predictability is crucial for its use as a single-source precursor in materials science.

Thermodynamic Equilibrium: The Boronic Acid-Boroxine Cycle

In organic synthesis, 3,4-difluorophenylboronic acid is frequently utilized in Suzuki-Miyaura cross-coupling reactions. However, handling the free acid can be problematic due to its variable water content and poor solubility in non-polar solvents[2].

Dehydrating the monomeric acid into its boroxine form resolves these issues. The trimerization is an equilibrium process driven by the removal of water. By utilizing the boroxine, chemists can bypass the sluggish initiation phases often caused by the poor solubility of the hydrated boronic acid[2].

G A 3,4-Difluorophenylboronic Acid (Monomer) B Dehydration (-3 H2O) Heat / Vacuum A->B C This compound (Cyclic Trimer) B->C C->A Hydrolysis (+3 H2O)

Caption: Equilibrium between 3,4-difluorophenylboronic acid and its boroxine trimer.

Advanced Applications in Materials Science

Single-Source Precursor for Electrocatalysts (ORR)

The development of metal-free electrocatalysts for the Oxygen Reduction Reaction (ORR) is a major frontier in fuel cell technology. This compound is uniquely suited as a precursor for Boron/Fluorine (B/F) dual-doped carbon nanoparticles synthesized via Solution Plasma (SP)[3].

Mechanistic Insight: When subjected to SP discharge, the boroxine undergoes rapid molecular dissociation. The simultaneous doping of boron and fluorine into the carbon matrix breaks the electroneutrality of the turbostratic carbon. Fluorine induces semi-ionic C–F bonding, which, combined with the electron-deficient boron sites, creates positively charged carbon active sites. This asymmetry in spin density drastically lowers the activation energy for


 adsorption, facilitating a highly efficient ORR pathway[4].

SP_Workflow Step1 Precursor Mixture Toluene + Boroxine Step2 Solution Plasma (SP) Discharge (W electrodes, 1.5 kV, 100 kHz) Step1->Step2 Step3 Plasma-Induced Dissociation & Carbonization Step2->Step3 Step4 B/F Dual-Doped Carbon Nanoparticles Step3->Step4 Step5 Washing & Vacuum Drying Step4->Step5 Step6 Electrocatalyst for ORR Step5->Step6

Caption: Solution plasma synthesis workflow for B/F dual-doped carbon electrocatalysts.

High-Thermal-Resistance Phenolic Resins

Standard phenolic resins (resols) suffer from relatively low charring rates and poor ablation resistance at extreme temperatures due to the inherent limitations of the C-C bond energy (334.72 kJ/mol). By incorporating 2,4,6-tris(3,4-difluorophenyl)boroxine into the resin matrix, the structural integrity is fundamentally upgraded[5]. The introduced B-O bonds possess a significantly higher bond energy (774.04 kJ/mol). This three-dimensional cross-linked reticulated structure drastically improves the thermal decomposition temperature and char yield, making it ideal for aerospace ablation materials and high-temperature friction components[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Boroxine Precursor

PropertyValue / Description
Chemical Name This compound
CAS Number 1456935-98-0[1]
Molecular Formula

Molecular Weight 419.69 g/mol [1]
Core Structure

six-membered planar ring
Primary Utility B/F dual-doping precursor, Suzuki coupling, Polymer cross-linking

Table 2: Comparative Material Properties (Phenolic Resins & Electrocatalysts)

Material SystemKey Bond EnergyORR Pathway / Thermal StabilityStructural Characteristics
Standard Carbon (SP) C-C~2.5 electron pathwayUndoped turbostratic carbon
B/F Dual-Doped Carbon Semi-ionic C-F & C-BEnhanced ORR activity[4]Asymmetric spin density matrix
Standard Phenolic Resin C-C (334.72 kJ/mol)Low char yieldStandard thermosetting network
Boroxine-Modified Resin B-O (774.04 kJ/mol)Ultra-high thermal stability[5]3D cross-linked borate network

Experimental Methodologies

Protocol 1: Synthesis and Isolation of this compound

This self-validating protocol ensures the complete conversion of the boronic acid to the anhydrous boroxine, preventing stoichiometric errors in downstream applications.

  • Preparation: Suspend 10.0 g of 3,4-difluorophenylboronic acid in 150 mL of anhydrous toluene in a 250 mL round-bottom flask.

    • Causality: Toluene is selected because it forms a binary azeotrope with water, allowing for the physical extraction of the hydration sphere.

  • Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110°C) under a nitrogen atmosphere.

    • Causality: The continuous physical removal of water via the Dean-Stark trap drives the thermodynamic equilibrium strictly toward the cyclic boroxine anhydride, preventing reversible hydrolysis.

  • Validation (In-Process): Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete when the broad -OH stretching band at ~3300 cm⁻¹ completely disappears.

  • Isolation: Remove the toluene under reduced pressure using a rotary evaporator. Recrystallize the resulting solid from anhydrous hexane to yield the pure boroxine crystals. Store in a desiccator.

Protocol 2: Solution Plasma (SP) Synthesis of B/F Dual-Doped Carbon Nanoparticles

Adapted from established methodologies for synthesizing advanced ORR electrocatalysts[3].

  • Precursor Formulation: Dissolve this compound in pure toluene to achieve the desired precursor concentration.

    • Causality: Utilizing the boroxine instead of the free boronic acid prevents hydroxyl-induced side reactions in the plasma phase and ensures a precise, simultaneous delivery of Boron and Fluorine atoms to the carbonizing matrix.

  • Plasma Discharge: Submerge tungsten (W) electrodes into the precursor solution. Apply a bipolar pulsed voltage (e.g., 1.5 kV, 100 kHz pulse frequency, 0.50 µs pulse width) for 20 minutes.

    • Causality: The high-energy plasma locally vaporizes the solvent, generating reactive radicals that dissociate the boroxine and carbonize the toluene into a turbostratic carbon matrix doped with B and F atoms.

  • Purification: Filter the resulting black carbon suspension. Wash the collected nanoparticles extensively with absolute ethanol, followed by deionized water.

    • Causality: The plasma carbonization process inevitably generates soluble oligomeric byproducts. Ethanol effectively dissolves these unreacted precursors, ensuring that the measured ORR electrocatalytic activity is derived solely from the doped carbon matrix rather than surface impurities.

  • Validation: Analyze the dried powder via X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of semi-ionic C-F bonds and integrated B-heteroatoms.

References

  • Title: this compound | CAS 1456935-98-0 Source: scbt.com URL: 1

  • Title: Technical Support Center: 3,4-Difluorophenylboronic Acid in Organic Reactions Source: benchchem.com URL: 2

  • Title: A comparative study of undoped, boron-doped, and boron/fluorine dual-doped carbon nanoparticles obtained via solution plasma as catalysts for the oxygen reduction reaction Source: rsc.org (Sustainable Energy & Fuels) URL: 3

  • Title: CN103289033A - Aryl boron-containing phenolic resin and preparation method thereof Source: google.com (Google Patents) URL: 5

  • Title: Solution Plasma for Surface Design of Advanced Photocatalysts Source: mdpi.com URL: Link

Sources

The Structural and Kinetic Dichotomy of 3,4-Difluorophenylboronic Acid and its Boroxine Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, fluorinated biaryls are highly sought after for their unique metabolic stability and lipophilicity. 3,4-Difluorophenylboronic acid is a premier building block for these motifs via Suzuki-Miyaura cross-coupling. However, researchers frequently encounter yield inconsistencies when using the commercial monomer due to its inherent instability and variable hydration states.

This whitepaper provides an in-depth technical analysis of the differences between 3,4-difluorophenylboronic acid (the monomer) and its cyclic anhydride, tri(3,4-difluorophenyl)boroxine (the trimer). By transitioning from the monomer to the boroxine, chemists can achieve precise stoichiometry, mitigate protodeboronation, and—counterintuitively—accelerate transmetalation kinetics.

Structural and Thermodynamic Distinctions

The Monomer: 3,4-Difluorophenylboronic Acid

3,4-Difluorophenylboronic acid (CAS: 168267-41-2) is a white powder characterized by a boron atom bonded to two hydroxyl groups and an electron-deficient fluorinated aryl ring[1]. The strong electron-withdrawing nature of the two fluorine atoms significantly increases the Lewis acidity of the boron center. While this heightened electrophilicity is beneficial for interacting with palladium intermediates, it also makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), leading to the formation of 1,2-difluorobenzene and boric acid. Furthermore, the monomer naturally exists in a dynamic equilibrium with its anhydride, meaning commercial bottles often contain an ambiguous mixture of both species, destroying stoichiometric precision.

The Trimer: Tri(3,4-difluorophenyl)boroxine

When three molecules of the boronic acid undergo thermal dehydration, they form a six-membered B-O-B cyclic anhydride known as a boroxine. This trimerization fundamentally alters the reagent's physical and chemical properties. The boroxine is a highly stable, anhydrous crystalline solid. Because it lacks free hydroxyl groups, it is significantly less prone to degradation during storage. More importantly, it provides an exact 3:1 (aryl-to-boroxine) stoichiometry, allowing for mathematically precise reagent loading.

G Acid 3,4-Difluorophenylboronic Acid (Monomer) Heat Reflux in Toluene (Dean-Stark) Acid->Heat 3 Equivalents Boroxine Tri(3,4-difluorophenyl)boroxine (Trimer) Heat->Boroxine 1 Equivalent Water Water Removal (Azeotropic Distillation) Heat->Water 3 Equivalents H2O

Reversible dehydration equilibrium between boronic acid and boroxine.

Mechanistic Causality in Cross-Coupling Kinetics

The choice between monomer and trimer extends beyond shelf stability; it directly impacts the catalytic cycle of the Suzuki-Miyaura reaction.

1. Mitigation of Protodeboronation: In standard aqueous base conditions, boroxines act as a "slow-release" reservoir. They gradually hydrolyze back into the active boronic acid monomer in situ. This keeps the instantaneous concentration of the vulnerable monomer low, effectively outcompeting the protodeboronation degradation pathway.

2. Accelerated Transmetalation: When reactions are run under anhydrous conditions, the boroxine itself can engage the palladium catalyst. 2 have demonstrated that electron-deficient boroxines can transfer their aryl groups significantly faster than their corresponding arylboronic acids[2]. The electron-deficient nature of the boroxine ring increases its affinity for the hydroxo-palladium(II) intermediate, facilitating a highly ordered, lower-energy transition state for transmetalation. In some studies, boroxines have shown relative transmetalation rates up to 9.33 times faster than the monomeric acid[2].

G Pd Pd(II) Aryl Complex Pre Hydroxo-Palladium Intermediate Pd->Pre Base Base Activation Base->Pre BA Boronic Acid (Slower Transmetalation) Pre->BA BX Boroxine (Fast Transmetalation) Pre->BX Prod Cross-Coupled Product BA->Prod k_rel = 1x BX->Prod k_rel > 9x

Comparative transmetalation kinetics in Suzuki-Miyaura coupling.

Quantitative Comparison

To aid in experimental design, the following table summarizes the critical divergent properties between the two reagents.

Property3,4-Difluorophenylboronic Acid (Monomer)Tri(3,4-difluorophenyl)boroxine (Trimer)
Molecular Formula C₆H₅BF₂O₂C₁₈H₉B₃F₆O₃
Molecular Weight 157.91 g/mol 420.69 g/mol
Active Aryl Stoichiometry 1 equivalent per molecule (variable due to hydration)Exactly 3 equivalents per molecule
Physical State White powder, hygroscopicCrystalline solid, anhydrous
Stability Profile Highly prone to protodeboronationHighly stable, resists degradation
Relative Transmetalation Rate Baseline (1x)Accelerated (>9x relative rate)

Self-Validating Experimental Protocols

Protocol A: Dehydrative Synthesis of Tri(3,4-difluorophenyl)boroxine

To ensure precise stoichiometry for downstream coupling, the monomer must be quantitatively converted to the boroxine.

  • Step 1: Charge a 250 mL round-bottom flask with 3,4-difluorophenylboronic acid (15.79 g, 100 mmol) and anhydrous toluene (100 mL).

  • Step 2: Attach a Dean-Stark trap filled with toluene, followed by a reflux condenser.

  • Step 3: Heat the mixture to reflux (approx. 110 °C) under an argon atmosphere.

  • Step 4: Maintain reflux for 4–6 hours.

  • Step 5: Once the system cools to room temperature, remove the solvent under reduced pressure to yield the boroxine quantitatively.

Causality & Rationale: Toluene forms an azeotrope with the water released during trimerization. The Dean-Stark apparatus physically removes this water from the reaction environment, leveraging Le Chatelier's principle to drive the thermodynamic equilibrium entirely toward the boroxine[3]. Validation Checkpoint: The reaction is deemed complete when exactly 1.8 mL of water (100 mmol) has collected in the Dean-Stark trap, and no further phase separation occurs.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling using Boroxine

This protocol leverages the accelerated transmetalation of the boroxine while completely avoiding aqueous conditions that cause protodeboronation.

  • Step 1: In an argon-purged Schlenk flask, combine the target aryl bromide (1.0 mmol), tri(3,4-difluorophenyl)boroxine (0.35 mmol — representing a slight excess of 1.05 equivalents of the aryl group), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Step 2: Add 10 mL of anhydrous, degassed 1,4-dioxane.

  • Step 3: Seal the flask and heat to 80 °C for 12 hours with vigorous stirring.

  • Step 4: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.

  • Step 5: Purify the resulting biaryl product via silica gel flash chromatography.

Causality & Rationale: Using 0.35 mmol of boroxine delivers exactly 1.05 mmol of the reactive aryl group. Anhydrous dioxane and solid Cs₂CO₃ prevent the boroxine from hydrolyzing back into the unstable monomer. The intact boroxine directly engages the hydroxo-palladium intermediate, accelerating transmetalation and maximizing the yield of the fluorinated biaryl[4]. Validation Checkpoint: Monitor the consumption of the aryl bromide via GC-MS or TLC. The absence of 1,2-difluorobenzene (the protodeboronation byproduct) in the crude NMR confirms the protective efficacy of the boroxine pathway.

References

  • Sigma-Aldrich. "3,4-Difluorophenylboronic acid = 95 168267-41-2".
  • NIH PMC.
  • RSC Publishing. "Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids".
  • Benchchem. "Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions".

Sources

Technical Guide: Physical Properties & Applications of Tris(3,4-difluorophenyl)cyclotriboroxane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Tris(3,4-difluorophenyl)cyclotriboroxane (also known as 2,4,6-tris(3,4-difluorophenyl)boroxine) is the cyclic trimer anhydride of 3,4-difluorophenylboronic acid. In the context of pharmaceutical development and materials science, this compound is rarely handled as a static, isolated entity; rather, it exists in a dynamic equilibrium with its parent boronic acid.

This guide addresses the critical physical properties of the boroxine, its formation via thermal dehydration, and its utility as a robust, atom-efficient reagent in Suzuki-Miyaura cross-coupling reactions. Understanding the acid-anhydride equilibrium is the single most important factor for reproducible stoichiometry and reaction kinetics in fluorinated biaryl synthesis.

Part 2: Chemical Identity & Structural Analysis

The boroxine ring is a six-membered heterocycle containing alternating boron and oxygen atoms. The 3,4-difluoro substitution pattern on the phenyl rings imparts significant electron-withdrawing character (


 and 

effects), enhancing the Lewis acidity of the boron center compared to non-fluorinated analogs.
Nomenclature & Identifiers[1]
PropertyDetail
IUPAC Name 2,4,6-Tris(3,4-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Common Name Tris(3,4-difluorophenyl)boroxine; 3,4-Difluorophenylboronic anhydride
CAS Number 168267-41-2 (Parent Acid)*
Molecular Formula C₁₈H₉B₃F₆O₃
Molecular Weight 419.68 g/mol
SMILES Fc1ccc(cc1F)B2OB(OB(O2)c3ccc(F)c(F)c3)c4ccc(F)c(F)c4

*Note: Commercial suppliers often list the boronic acid CAS (168267-41-2) for the anhydride because the two interconvert. Specific CAS numbers for the trimer are less commonly indexed in procurement databases.

Structural Visualization

The following diagram illustrates the reversible dehydration process that governs the material's state.

BoroxineEquilibrium Acid 3,4-Difluorophenylboronic Acid (3 x C6H5BF2O2) MW: 157.91 g/mol Heat Thermal Dehydration (-3 H2O) Acid->Heat >100°C / Vacuum Boroxine Tris(3,4-difluorophenyl)cyclotriboroxane (C18H9B3F6O3) MW: 419.68 g/mol Heat->Boroxine Cyclization Water Hydrolysis (+ H2O) Boroxine->Water Ambient Moisture Water->Acid Ring Opening

Figure 1: Thermodynamic equilibrium between the monomeric boronic acid and the trimeric boroxine. The forward reaction is driven by entropy (water removal), while the reverse reaction is driven by enthalpy (hydration).

Part 3: Physical Properties[1][5][6]

The physical behavior of tris(3,4-difluorophenyl)cyclotriboroxane is dominated by its high crystallinity and lipophilicity, driven by


 stacking of the electron-deficient fluorinated rings.
Solid-State Characteristics
PropertyValue / DescriptionTechnical Context
Appearance White to off-white crystalline powderHigh purity samples appear as lustrous flakes.[1]
Melting Point 305 – 310 °C Often reported for the acid, but this range typically represents the melting of the anhydride formed in situ during heating [1][2].
Solubility (Organic) Soluble: THF, EtOAc, DMSO, DCMHigh solubility in ethers makes it ideal for Suzuki couplings.
Solubility (Aqueous) Insoluble / HydrolyzesRapidly converts to the boronic acid monomer in the presence of water/base.
Hygroscopicity ModerateSpontaneously absorbs atmospheric moisture to revert to the acid form over time.
Thermal Stability & Handling[3]
  • Dehydration Onset : The parent acid begins losing water at ~100–120°C. Complete conversion to the boroxine is achieved by azeotropic distillation (e.g., in toluene) or vacuum drying at >110°C.

  • Storage : Must be stored under inert atmosphere (Argon/Nitrogen) to maintain the anhydride stoichiometry. If exposed to air, the effective molecular weight shifts towards the acid (157.91 g/mol ), altering reaction stoichiometry.

Part 4: Experimental Protocols

Synthesis via Azeotropic Dehydration

This protocol ensures the complete conversion of the acid to the boroxine, essential for applications requiring precise stoichiometry (e.g., polymerization or COF synthesis).

Reagents:

  • 3,4-Difluorophenylboronic acid (Commercial grade)

  • Toluene (Anhydrous)

  • Dean-Stark apparatus

Protocol:

  • Setup : Charge a round-bottom flask with 3,4-difluorophenylboronic acid (10.0 g, 63.3 mmol) and toluene (150 mL). Equip with a Dean-Stark trap and reflux condenser.

  • Reflux : Heat the mixture to vigorous reflux (bath temp ~120°C). Water will azeotrope with toluene and collect in the trap.

  • Monitoring : Continue reflux until water evolution ceases (typically 3–6 hours). The solution should become clear.

  • Isolation : Cool the solution to room temperature. The boroxine may crystallize directly. If not, concentrate the toluene under reduced pressure (rotary evaporator) to ~20% volume.

  • Purification : Filter the resulting white precipitate. Wash with cold pentane or hexanes to remove trace impurities.

  • Drying : Dry the solid in a vacuum oven at 80°C for 12 hours to ensure removal of solvent traces.

Application: Suzuki-Miyaura Cross-Coupling

The boroxine serves as a "slow-release" reservoir of the active boronic acid species, often resulting in lower homocoupling side-products compared to the direct use of the acid.

SuzukiCycle Boroxine Boroxine Precursor (Trimer) ActiveSpecies Active Boronate [Ar-B(OH)3]- Boroxine->ActiveSpecies Hydrolysis (In Situ) Base Base (K2CO3/H2O) Base->ActiveSpecies Activation PdCycle Pd(0)/Pd(II) Catalytic Cycle (Transmetallation) ActiveSpecies->PdCycle R-X / Pd-L Product Fluorinated Biaryl Product PdCycle->Product Reductive Elimination

Figure 2: Activation pathway of the boroxine in cross-coupling. The base plays a dual role: hydrolyzing the trimer and activating the monomer for transmetallation.

Standard Conditions:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-3 mol%)

  • Base : K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent : Dioxane/Water (4:1) or Toluene/Water (for biphasic systems).

  • Temperature : 80–100°C.

Part 5: References

  • Sigma-Aldrich . 3,4-Difluorophenylboronic acid Product Specification. Accessed March 2026. Link

  • Thermo Fisher Scientific . Safety Data Sheet: 3,4-Difluorophenylboronic acid. Accessed March 2026. Link

  • ChemicalBook . 3,4-Difluorophenylboronic acid Properties and Melting Point Data. Link

  • BenchChem . General Boronic Acid Dehydration Protocols and Boroxine Formation. Link

Sources

Navigating the Chemistry and Safety of 2,4,6-Tris(3,4-difluorophenyl)boroxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Boroxine Ring

2,4,6-Tris(3,4-difluorophenyl)boroxin is a member of the boroxine family, which are six-membered, non-aromatic heterocyclic compounds with alternating boron and oxygen atoms.[1] These structures are the formal anhydrides of three molecules of a corresponding boronic acid, in this case, 3,4-difluorophenylboronic acid.[2][3] The unique chemical properties of boroxines, including their Lewis acidity and their utility as reagents in organic synthesis, particularly in cross-coupling reactions, have made them valuable tools in medicinal chemistry and materials science.[1][4] This guide provides a comprehensive overview of the safety considerations, handling protocols, and chemical properties of this compound to ensure its safe and effective use in a research and development setting.

Chemical and Physical Properties

PropertyValue/InformationSource
Molecular Formula C18H9B3F6O3Inferred
Molecular Weight 425.69 g/mol Inferred
Appearance Likely a white to off-white solid[5]
Stability Stable under normal, dry conditions. Highly susceptible to hydrolysis.[2][6][7]
Reactivity Reacts with water to form 3,4-difluorophenylboronic acid. Incompatible with strong oxidizing agents.[2][6][8]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are derived from its hydrolysis product, 3,4-difluorophenylboronic acid. Boron-containing compounds, in general, are considered to have low acute toxicity in mammals, but at high doses can be toxic.[9]

GHS Classification (Inferred from 3,4-Difluorophenylboronic Acid): [6]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Routes of Exposure and Symptoms:

  • Inhalation: May cause respiratory tract irritation.[6] Avoid breathing dust.

  • Skin Contact: Causes skin irritation.[6] Prolonged or repeated contact should be avoided.

  • Eye Contact: Causes serious eye irritation.[6] Direct contact can result in redness, pain, and watering of the eyes.

  • Ingestion: May be harmful if swallowed.[6]

It is important to note that no specific data on carcinogenicity, mutagenicity, or reproductive toxicity for this compound are available.[6]

Safe Handling and Storage Protocols

Given the reactivity and potential hazards, a systematic approach to handling and storage is paramount.

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[10]

  • Body Protection: A lab coat or other protective clothing is required.[11]

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.[12]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10] Eyewash stations and safety showers should be readily accessible.[8]

Storage

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

  • Keep in a dry place: Due to its sensitivity to moisture, the compound should be stored in a desiccator or a dry box.[6]

  • Keep container tightly closed: To prevent hydrolysis from atmospheric moisture.[6]

  • Keep refrigerated: For long-term storage to minimize potential degradation.[6]

  • Incompatible Materials: Store away from strong oxidizing agents.[6][8]

The Critical Role of Water: Stability and Reactivity

A defining characteristic of boroxines is their equilibrium with the corresponding boronic acids in the presence of water.[3] This dehydration-hydrolysis equilibrium is a critical consideration for both the application and the safety of this compound.

Hydrolysis

The hydrolysis of boroxines to their boronic acid counterparts is typically rapid.[2] This means that in the presence of moisture, this compound will readily convert to 3,4-difluorophenylboronic acid. This has two major implications:

  • Safety: The safety precautions for 3,4-difluorophenylboronic acid are directly applicable.

  • Experimental Stoichiometry: When used as a reagent, the potential for hydrolysis must be accounted for, as it will alter the active species in the reaction mixture.

The presence of electron-withdrawing fluorine atoms on the phenyl rings may influence the rate of hydrolysis.[13]

Hydrolysis_Equilibrium Boroxine This compound BoronicAcid 3 x 3,4-Difluorophenylboronic Acid Boroxine->BoronicAcid Hydrolysis Water + 3 H₂O BoronicAcid->Boroxine Dehydration

Caption: Reversible equilibrium between boroxine and its corresponding boronic acid.

Hazardous Decomposition

Under thermal decomposition, hazardous products such as carbon monoxide, carbon dioxide, oxides of boron, and gaseous hydrogen fluoride may be formed.[6][8]

Emergency and First Aid Procedures

In the event of an exposure or spill, the following procedures should be followed.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation develops.[6][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[6][10]

Spill and Leak Management
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8][11]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.[10]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[10][14]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Workflow for Safe Use in a Laboratory Setting

The following diagram outlines a typical workflow for the safe handling and use of this compound in a research context.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Prep Review SDS/Safety Info PPE Don Appropriate PPE Prep->PPE FumeHood Prepare Fume Hood PPE->FumeHood Weigh Weigh Compound (Minimize Dust) FumeHood->Weigh Reaction Set up Reaction (Inert Atmosphere if Needed) Weigh->Reaction Quench Quench Reaction Appropriately Reaction->Quench Waste Segregate Waste Quench->Waste Decontaminate Decontaminate Glassware Waste->Decontaminate Cleanup Clean Work Area Decontaminate->Cleanup

Caption: A generalized workflow for the safe laboratory use of the title compound.

Conclusion

While this compound is a valuable reagent in modern organic synthesis, a thorough understanding of its chemical properties and potential hazards is essential for its safe utilization. The primary safety concerns are related to its rapid hydrolysis to 3,4-difluorophenylboronic acid, which is a skin, eye, and respiratory irritant. By adhering to the principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can effectively mitigate the risks associated with this compound.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
  • Tokunaga, Y. (2013). FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. HETEROCYCLES, 87(5), 991.
  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Difluorophenylboronic acid.
  • Pearson, W. H., Lin, S., & Iovine, P. M. (2008). 2,4,6-Tris(4-fluorophenyl)-2-(1-pyridyl)-boroxine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o123.
  • De Vita, C., et al. (2017). Boroxine formation reaction mechanism as calculated by DFT.
  • Ferreira, D. C., et al. (2021). Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions. Journal of Mass Spectrometry, 56(10), e4778.
  • ChemicalBook. (2023).
  • Haveric, A., et al. (2023). Moderate Toxicity of Potential Boron-containing Therapeutic, Dipotassium-trioxohydroxytetrafluorotriborate - K2(B3O3F4OH) in Rats and Mice. Brazilian Journal of Pharmaceutical Sciences, 59.
  • Marinaro, W. A., & Stella, V. J. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine.
  • ChemicalBook. (2024). 2,4,6-TRIS(4-FLUOROPHENYL)BOROXIN | 448-59-9.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1346–1360.
  • Tokunaga, Y., et al. (2008). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Synfacts, 2008(09), 0942.
  • Shirasaka, T. (2014). Structural changes to nanoboroxines allow controlled release of guests.
  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790.
  • Merck Millipore. (2025).
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 2,4,6-Trifluorophenylboronic acid.
  • TCI Chemicals. (n.d.). 2,4,6-Tris(3,4,5-trifluorophenyl)boroxin | 223440-94-6.
  • Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5).
  • Aires-de-Sousa, J., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 111-123.
  • Nefedov, S. E., et al. (2009). Synthesis and Structure of Tris(4-ferrocenylphenyl)boroxine and Its Utility in Cross-Coupling Reaction.
  • Apollo Scientific. (2023). 2,4,6-Tri(2,4-dihydroxyphenyl)

Sources

The Electronic Effects of Fluorine Substitution on Boroxine Rings: Thermodynamics, Lewis Acidity, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boroxines—six-membered cyclotrimeric anhydrides of organoboronic acids—have emerged as pivotal structural motifs in materials science, battery electrolytes, and medicinal chemistry. The equilibrium between a boronic acid and its corresponding boroxine is highly sensitive to the electronic nature of its substituents. As a Senior Application Scientist, I frequently leverage fluorine substitution to tune the thermodynamic stability, Lewis acidity, and reactivity of these systems. This whitepaper elucidates the mechanistic impact of fluorination on boroxine rings and provides validated protocols for their synthesis and application in radiochemistry.

Mechanistic Causality: Electronic Effects of Fluorine

The dynamic equilibrium between boronic acids and boroxines (


) is dictated by the thermodynamics of dehydration[1]. Fluorine, being the most electronegative element, exerts a profound influence on this equilibrium through specific electronic pathways.

While fluorine possesses a resonance-donating effect (+R) via its lone pairs, its inductive electron-withdrawing effect (-I) overwhelmingly dominates when interacting with the empty


 orbital of the boron atom.
  • Lewis Acidity Enhancement: The withdrawal of electron density from the aromatic ring propagates through the

    
    -bond framework to the boron center, rendering it highly electron-deficient. This lowers the energy of the empty 
    
    
    
    -orbital, significantly enhancing the Lewis acidity of the boroxine. This property is heavily exploited in materials science, where fluorinated boroxines act as exceptional anion receptors (e.g., trapping fluoride ions in lithium-ion batteries)[2].
  • pKa Modulation: The increased Lewis acidity of the boron center directly correlates with a decrease in the pKa of the parent boronic acid. The boron atom becomes more susceptible to accepting a hydroxide ion from water. For example, the pKa of unsubstituted phenylboronic acid is 8.86, whereas the introduction of multiple fluorine atoms, as seen in 2,3,4,6-tetrafluorophenylboronic acid, drastically lowers the pKa to 6.17[3].

  • Thermodynamics of Dehydration: Boroxine formation is generally an entropy-driven process. Fluorine substitution alters the enthalpy of dehydration (

    
    ) by polarizing the B-O bonds. The strongly electron-withdrawing nature of fluorine destabilizes the monomeric boronic acid relative to the trimeric boroxine, shifting the equilibrium and altering the hydrolytic stability of the resulting B3O3 core[1].
    

G BA Arylboronic Acid 3 Ar-B(OH)2 BX Arylboroxine (Ar-BO)3 + 3 H2O BA->BX Dehydration (ΔH, ΔS) F_Sub Fluorine Substitution (-I Effect) F_Sub->BA Lowers pKa Increases Lewis Acidity F_Sub->BX Enhances Anion Receptor Affinity

Caption: Thermodynamic equilibrium of boroxine formation and the electronic influence of fluorine.

Quantitative Data: pKa and Electronic Tuning

The positional effect of fluorine substitution (ortho, meta, para) dictates the degree of electronic modulation. Ortho-substitution can additionally introduce non-covalent intramolecular interactions (e.g., B-O-H···F hydrogen bonding) that stabilize the boronate anion.

Table 1: Electronic Tuning of Phenylboronic Acids via Fluorine Substitution

CompoundSubstitution PatternPredicted/Experimental pKaElectronic Effect Dominance
Phenylboronic AcidNone8.86Baseline[3]
4-Fluorophenylboronic AcidPara (4-F)8.77Inductive (-I) ≈ Resonance (+R)[3]
2-Fluorophenylboronic AcidOrtho (2-F)~8.32Inductive (-I) + Intramolecular H-bond
3-Fluorophenylboronic AcidMeta (3-F)~7.50Pure Inductive (-I)
2,3,4,6-Tetrafluorophenylboronic AcidPolyfluoro6.17Strong Inductive (-I) synergy[3]

Experimental Protocols & Workflows

Workflow 1: Synthesis of Tris(pentafluorophenyl)boroxine

Tris(pentafluorophenyl)boroxine (PF) is a benchmark fluorinated boroxine characterized by extreme Lewis acidity, making it an exceptional anion receptor for advanced electrolytes[2]. The synthesis relies on the thermally driven dehydration of pentafluorophenylboronic acid.

Rationale: The equilibrium must be driven to the right by the continuous removal of water. Toluene is selected as the solvent to enable azeotropic distillation.

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with 10.0 g (47.2 mmol) of pentafluorophenylboronic acid.

  • Solvent Addition: Suspend the acid in 100 mL of anhydrous toluene.

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the system is under an inert argon atmosphere to prevent oxidative degradation.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, water will co-distill with toluene and collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4-6 hours until no further water droplets separate in the trap, indicating complete trimerization.

  • Isolation: Cool the reaction to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Sublime the resulting white solid under high vacuum (

    
     Torr) at 100°C to yield analytically pure tris(pentafluorophenyl)boroxine.
    

Self-Validation: The product's purity is confirmed by


 NMR (showing three distinct multiplets for ortho, meta, and para fluorines) and the absence of the broad -OH stretch (~3200 cm

) in the FTIR spectrum.
Workflow 2: Cu-Mediated -Fluorination of Boroxines for PET Ligands

Fluorinated boroxines are critical precursors in radiochemistry. Cu-mediated


-fluorination of boroxine precursors is a state-of-the-art methodology for synthesizing subtype-selective Orexin receptor (OXR) PET ligands[4]. Boroxines often provide higher molar activities and radiochemical yields (RCY) compared to their boronic acid pinacol ester (BPin) counterparts due to their pre-organized trimeric structure and the absence of sterically hindering pinacol groups.

Rationale: Copper(II) acts as an oxidant and mediator, facilitating the transmetalation of the aryl group from the electron-deficient boron to copper, followed by reductive elimination to form the C-


 bond.

Step-by-Step Methodology:

  • Isotope Elution: Elute [

    
    ]fluoride from a QMA carbonate cartridge using a solution of tetraethylammonium bicarbonate (TEAB) in acetonitrile/water.
    
  • Azeotropic Drying: Dry the [

    
    ]fluoride complex by repeated azeotropic distillation with anhydrous acetonitrile at 110°C under a stream of helium to remove all traces of water, which would otherwise quench the Cu catalyst.
    
  • Precursor Addition: To the dried[

    
    ]fluoride, add a solution containing 10 µmol of the heteroaryl boroxine precursor and 20 µmol of 
    
    
    
    (copper mediator) dissolved in 0.5 mL of anhydrous dimethylformamide (DMF).
  • Radiolabeling: Heat the sealed reaction vessel at 110°C for exactly 5 minutes. The electron-deficient nature of the fluorinated boroxine accelerates the transmetalation step.

  • Quenching and Purification: Quench the reaction with 1 mL of HPLC-grade water. Purify the mixture via semi-preparative reverse-phase HPLC to isolate the [

    
    ]-labeled PET ligand.
    

Self-Validation: The success of the protocol is validated by radio-HPLC co-injection with a non-radioactive


-reference standard, ensuring matching retention times and confirming a Radiochemical Yield (RCY) of >20%.

G Step1 [18F]Fluoride Drying (Azeotropic Distillation) Step2 Boroxine Precursor + Cu(OTf)2(py)4 in DMF Step1->Step2 Anhydrous [18F]F- Step3 Transmetalation & Reductive Elimination (110°C, 5 min) Step2->Step3 Aryl-Cu-[18F] Intermediate Step4 [18F]-PET Ligand Isolation via HPLC Step3->Step4 Quench & Purify

Caption: Step-by-step workflow for the Cu-mediated 18F-fluorination of boroxine precursors.

References

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health (NIH). Available at:[Link]

  • Fluorinated Boroxin-Based Anion Receptors for Lithium Ion Batteries: Fluoride Anion Binding, Ab Initio Calculations, and Ionic Conductivity Studies. ResearchGate. Available at:[Link]

  • Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates: Cu-mediated 18F-fluorination of boroxines, in vitro and initial in vivo evaluation. ChemRxiv. Available at:[Link]

Sources

Methodological & Application

using 2,4,6-Tris(3,4-difluorophenyl)boroxin in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling using 2,4,6-Tris(3,4-difluorophenyl)boroxin

Part 1: Introduction & Strategic Rationale

The Challenge: In medicinal chemistry and materials science, the 3,4-difluorophenyl moiety is a privileged structural motif.[1] It offers a unique combination of metabolic stability (blocking P450 oxidation sites) and specific electrostatic interactions without the steric bulk of chlorinated analogs. However, using 3,4-difluorophenylboronic acid often presents consistency challenges. Commercial boronic acids are frequently mixtures of the free acid and its cyclic trimeric anhydride (boroxin), leading to variable stoichiometry, inaccurate molecular weight calculations, and inconsistent reaction yields.

The Solution: This compound (the pure anhydrous trimer) serves as a superior reagent. By using the boroxin form, researchers achieve:

  • Precise Stoichiometry: A defined molecular weight allows for exact equivalents, eliminating the "guesswork" of water content in boronic acids.

  • Enhanced Atom Economy: Higher aryl content per unit mass compared to the hydrated acid.

  • Improved Stability: The trimer is less hygroscopic and more stable upon storage.

This guide details the protocol for "unlocking" the reactivity of this boroxin via in-situ hydrolysis, ensuring high-yielding cross-couplings.

Part 2: Chemical Properties & Mechanistic Insight

Key Physiochemical Data
PropertyValue / Description
CAS Number 144025-03-6 (Acid form often cited); Specific Trimer CAS may vary by vendor
Formula C₁₈H₉B₃F₆O₃
Molecular Weight ~425.69 g/mol (Trimer) vs. 157.91 g/mol (Monomeric Acid)
Aryl Equivalents 1 mol Boroxin = 3 mol Aryl Boronic Acid
Solubility Soluble in THF, Dioxane, DMF, Toluene; Insoluble in water (until hydrolyzed)
The "Release-and-Catch" Mechanism

Boroxins are kinetically stable but thermodynamically ready to hydrolyze. In a Suzuki coupling, the boroxin does not transmetallate directly. It must first undergo base-mediated hydrolysis to generate the active boronate species [Ar-B(OH)₃]⁻.

Critical Implication: Anhydrous conditions will fail. You must introduce water, either as a co-solvent or via the base (e.g., aqueous K₂CO₃), to drive the equilibrium from the inactive trimer to the active monomer.

SuzukiBoroxinMechanism cluster_0 Activation Step Boroxin Boroxin Trimer (Inactive Reservoir) Boronate Boronate Anion [Ar-B(OH)₃]⁻ (Active Species) Boroxin->Boronate Hydrolysis (Fast) WaterBase H₂O / OH⁻ WaterBase->Boroxin Transmetal Transmetallation Boronate->Transmetal Pd_Ox Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Ox->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: The Activation Pathway. The boroxin acts as a dense "reservoir" of aryl groups that releases the active species upon contact with the aqueous base.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4-(3,4-difluorophenyl)anisole (Model Reaction). Scale: 1.0 mmol (Aryl Halide basis).

Reagents & Stoichiometry
ComponentRoleEquivalentsAmount
4-Bromoanisole Electrophile1.0 equiv187 mg (1.0 mmol)
Tris(3,4-difluorophenyl)boroxin Nucleophile0.35 - 0.40 equiv ~150 - 170 mg
Pd(dppf)Cl₂ · DCM Catalyst0.03 equiv (3 mol%)24.5 mg
K₂CO₃ Base2.0 - 3.0 equiv276 - 414 mg
Solvent System Medium--1,4-Dioxane / H₂O (4:1)

> Note on Stoichiometry: Since 1 mole of boroxin yields 3 moles of boronic acid, 0.35 equiv of boroxin provides 1.05 equiv of aryl groups. This is more efficient than the standard 1.2-1.5 equiv required when using the monomeric acid.

Step-by-Step Procedure

Step 1: Reactor Setup

  • Use a 10 mL microwave vial or a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Crucial: Ensure the vessel is purged with Nitrogen or Argon.[2] Oxygen is the enemy of the Pd(0) catalytic species.[2]

Step 2: Charging Solids

  • Add 4-Bromoanisole (1.0 equiv).

  • Add Tris(3,4-difluorophenyl)boroxin (0.35 equiv).

  • Add K₂CO₃ (2.0 equiv).

  • Tip: If using a solid catalyst like Pd(dppf)Cl₂, add it now. If using a sensitive catalyst like Pd(PPh₃)₄, wait until after degassing.

Step 3: Solvent Addition & Degassing

  • Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

  • Why this ratio? Dioxane solubilizes the organic halide and boroxin; water dissolves the carbonate base and hydrolyzes the boroxin.

  • Degas: Sparge the mixture with Argon for 5-10 minutes (bubbling gas directly into the liquid).

Step 4: Reaction

  • Seal the vessel.

  • Heat to 85-90°C with vigorous stirring.

  • Time: Monitor via TLC or LCMS. Conversion is typically complete within 2-4 hours. The 3,4-difluoro ring is electron-deficient, which can slightly retard transmetallation compared to electron-rich boronic acids, so ensure adequate heat.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separate phases.[2] Extract the aqueous layer once more with Ethyl Acetate.

  • Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate.[3]

Step 6: Purification

  • Purify via flash chromatography (Silica gel).[4]

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc for biaryls).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Incomplete HydrolysisEnsure water is present. If using anhydrous DMF/Toluene, the boroxin will not activate. Switch to Dioxane/H₂O or Toluene/H₂O.
Protodeboronation Labile C-B bondThe 3,4-difluoro ring is electron-poor, making the C-B bond susceptible to cleavage. Lower temp to 70°C and use a milder base like K₃PO₄ .
Homocoupling (Ar-Ar) Oxygen PresenceDegas solvents more thoroughly.[2] Ensure the system is under positive inert gas pressure.
Catalyst Death (Black ppt) Inactive CatalystPd(dppf)Cl₂ is robust. If using Pd(PPh₃)₄, ensure it is fresh and yellow (not brown).

Part 5: Application Workflow Diagram

SuzukiWorkflow Start Start: Weigh Reagents (0.35 eq Boroxin) Solvent Add Solvent System (Dioxane/Water 4:1) Start->Solvent Degas Degas (Ar Sparge) 10 mins Solvent->Degas Heat Reaction: 90°C, 2-4h (In-situ Hydrolysis) Degas->Heat Check Check LCMS Complete? Heat->Check Check->Heat No (Extend Time) Workup Extraction (EtOAc) & Concentration Check->Workup Yes Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the boroxin-mediated coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Discusses boroxin/boronic acid equilibrium). Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(9), 733–740. (Context on alternative boron sources). Link

  • BenchChem. (2025). "Application Notes and Protocols for 3,4-Difluorophenylboronic Acid." (General protocols for fluorinated biaryls). Link

Sources

Contextualizing the Synthesis: The Boronic Acid vs. Boroxine Dilemma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-03 Synthesis, Isolation, and Characterization of 2,4,6-Tris(3,4-difluorophenyl)boroxin

Target Audience: Synthetic Organic Chemists, Materials Scientists, and Drug Development Professionals.

In modern drug discovery and advanced materials science, arylboronic acids are ubiquitous building blocks, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, a pervasive challenge when handling commercial 3,4-difluorophenylboronic acid is its undefined hydration state. Boronic acids naturally exist in a dynamic thermodynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines[1].

Because commercial batches are often an unpredictable mixture of the free monomeric acid and the trimeric boroxine, calculating precise molar equivalents becomes nearly impossible. This stoichiometric ambiguity frequently leads to irreproducible yields in sensitive catalytic cycles. By intentionally and completely dehydrating the monomer into this compound, researchers establish a highly crystalline, chemically defined reagent. One mole of this pure boroxine cleanly delivers three moles of the active aryl group. Furthermore, this specific fluorinated boroxine has recently gained prominence as a highly efficient boron/fluorine dual-doping agent in the synthesis of advanced catalytic carbon nanoparticles via solution plasma.

Thermodynamic Principles & Causality of the Experimental Design

The formation of a boroxine is a condensation reaction driven by thermal dehydration: 3 Ar-B(OH)₂ ⇌ (Ar-BO)₃ + 3 H₂O

Because this is a reversible equilibrium, simply heating the solid is often insufficient to achieve 100% conversion due to trapped moisture. To force the reaction to completion, we exploit Le Chatelier’s Principle via azeotropic distillation.

By refluxing the boronic acid in a non-polar solvent like toluene (boiling point 110.6 °C), the generated water co-distills with the solvent. Using a Dean-Stark apparatus , the immiscible water condenses and phase-separates from the toluene, permanently removing it from the reaction vessel[2]. This continuous removal of the byproduct entirely suppresses the reverse hydrolysis reaction, guaranteeing quantitative conversion to the boroxine.

Workflow A 3,4-Difluorophenylboronic Acid (Monomer) B Reflux in Toluene (110 °C) A->B Heat C Dean-Stark Trap (Azeotropic Distillation) B->C Dehydration D This compound (Trimer) C->D Crystallization E Water (Removed) C->E Separation

Workflow for the azeotropic dehydration of 3,4-difluorophenylboronic acid to its boroxine.

Quantitative Data & Reagent Specifications

Table 1: Reagent Quantities and Stoichiometric Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
3,4-Difluorophenylboronic acid 157.913.010.0 g63.3 mmolSubstrate
Toluene (Anhydrous) 92.14N/A100 mLN/ASolvent / Azeotrope
This compound 419.691.08.86 g (Theoretical)21.1 mmolTarget Product
Water 18.023.01.14 mL (Theoretical)63.3 mmolByproduct

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The Dean-Stark trap provides real-time, macroscopic feedback: the stoichiometric accumulation of water in the trap directly correlates with the microscopic conversion of the monomer to the trimer.

Step 1: Apparatus Assembly & Inertion

  • Flame-dry a 250 mL round-bottom flask, a Dean-Stark trap, and a reflux condenser under vacuum.

  • Backfill the apparatus with dry argon or nitrogen. Causality: Excluding ambient atmospheric moisture prevents premature equilibrium shifting and ensures the calculated water yield strictly originates from the dehydration process.

Step 2: Reagent Charging

  • Charge the cooled flask with 10.0 g (63.3 mmol) of 3,4-difluorophenylboronic acid.

  • Add 100 mL of anhydrous toluene. Note: The substrate will exist as a partial suspension at room temperature but will fully dissolve upon heating.

Step 3: Azeotropic Dehydration

  • Immerse the flask in a pre-heated silicone oil bath set to 130 °C.

  • As the toluene reaches a vigorous reflux, monitor the Dean-Stark trap. The water generated from the condensation of the boronic acid will co-distill, condense, and phase-separate to the bottom of the trap.

Step 4: Real-Time Validation

  • Monitor the volume of water collected. The theoretical yield of water for this scale is exactly 1.14 mL.

  • The reaction is unambiguously complete when the water meniscus in the trap remains static for at least 30 minutes (typically achieved within 2 to 4 hours of reflux).

Step 5: Isolation & Purification

  • Allow the apparatus to cool to room temperature.

  • Transfer the toluene solution to a single-neck flask and remove the solvent under reduced pressure using a rotary evaporator (bath temperature 40 °C).

  • Recrystallize the resulting crude solid from a minimal amount of hot anhydrous hexanes (or a hexanes/toluene mixture).

  • Filter the highly crystalline white product under a blanket of inert gas and dry under high vacuum (0.1 Torr) for 4 hours.

  • Storage: Store the pure this compound in a tightly sealed desiccator or glovebox to prevent slow atmospheric hydrolysis back to the monomer.

Analytical Characterization & Validation

To confirm the absolute conversion of the monomer to the boroxine, comparative spectroscopic analysis is required. The complete disappearance of the hydroxyl stretch in the IR spectrum is the most definitive proof of successful dehydration.

Table 2: Comparative Analytical Signatures

Analytical Method3,4-Difluorophenylboronic Acid (Monomer)This compound (Trimer)Diagnostic Shift / Causality
FTIR Spectroscopy Broad peak at 3200–3300 cm⁻¹ (O-H stretch)Absence of O-H stretch; Strong peak at ~1340 cm⁻¹ (B-O stretch)Complete disappearance of the hydroxyl band confirms total dehydration.
¹H NMR (CDCl₃) Broad singlet at ~8.0 ppm (B-OH, highly variable)No hydroxyl protons present; sharp aromatic signalsLoss of exchangeable -OH protons.
¹¹B NMR (CDCl₃) ~28–30 ppm (broad)~31–33 ppm (broad)Subtle downfield shift due to the constrained cyclic anhydride environment.
Physical State Powdery solid, variable melting pointHighly crystalline solid, sharp melting transitionIncreased lattice energy and defined structural uniformity.

References

  • Comparative study of undoped, boron-doped, and boron/fluorine dual-doped carbon nanoparticles via solution plasma as catalysts for the oxygen reduction reaction Source: Sustainable Energy & Fuels (RSC Publishing) URL:[Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation Source: PubMed Central (NIH) URL:[Link]

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives Source: Sciforum URL:[Link]

  • Properties of a model aryl boronic acid and its boroxine Source: PubMed (NIH) URL:[Link]

Sources

dehydration protocol for 3,4-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dehydration Protocols for 3,4-Difluorophenylboronic Acid to Boroxine Anhydride

Executive Summary

Commercial supplies of 3,4-difluorophenylboronic acid inherently exist as an equilibrium mixture of the free monomeric acid and its cyclic anhydride (boroxine)[1]. While this mixture is generally well-tolerated in standard aqueous Suzuki-Miyaura cross-couplings, advanced applications—such as the synthesis of covalent organic frameworks (COFs), moisture-sensitive anhydrous couplings, and the development of specialized flame retardants—demand precise stoichiometric control. For these applications, forcing the equilibrium entirely to the well-defined boroxine trimer is a critical preparatory step. This guide details the thermodynamic causality, self-validating workflows, and analytical verification required to quantitatively dehydrate 3,4-difluorophenylboronic acid.

Thermodynamic Causality of Boroxine Formation

The conversion of boronic acids to boroxines proceeds via a reversible cyclotrimerization: 3 Ar-B(OH)₂ ⇌ (Ar-BO)₃ + 3 H₂O

Computational and experimental thermodynamic studies reveal that the formation of boroxines is an endothermic process in vacuo[2]. The reaction is driven forward entirely by entropy; the process is entropically favored due to the release of three free water molecules from the highly ordered boronic acid monomers into the bulk system[2],[3].

Because the reaction is highly reversible, ambient atmospheric moisture will rapidly hydrolyze the boroxine back to the free acid[3],[4]. Therefore, successful dehydration protocols must exploit Le Chatelier’s principle: the continuous, physical removal of water from the reaction matrix to overcome the endothermic barrier and prevent the reverse reaction[5].

Pathway BA 3,4-Difluorophenylboronic Acid (3 Equivalents) Heat Thermal Energy + Azeotropic Distillation BA->Heat Dehydration Boroxine Tris(3,4-difluorophenyl)boroxine (1 Equivalent) Heat->Boroxine Trimerization Water Water (3 Equivalents) Heat->Water Byproduct Trap Dean-Stark Trap (Water Removal) Water->Trap Le Chatelier's Shift Trap->Boroxine Drives Equilibrium

Fig 1. Thermodynamic pathway of boronic acid dehydration driven by Le Chatelier's principle.

Quantitative Physicochemical & Thermodynamic Data

To design a self-validating protocol, researchers must establish baseline metrics for the starting material and the expected thermodynamic behavior.

Table 1: Physicochemical Properties

Property 3,4-Difluorophenylboronic Acid (Monomer) Tris(3,4-difluorophenyl)boroxine (Trimer)
Molecular Formula C₆H₅BF₂O₂ C₁₈H₉B₃F₆O₃
Molecular Weight 157.91 g/mol 419.68 g/mol
CAS Number 168267-41-2 N/A (Generated in situ)
Physical State Solid (White powder) Solid (Crystalline powder)

| Melting Point | 305–310 °C | > 300 °C |

Table 2: Thermodynamic Parameters of Boroxine Formation

Parameter Characteristic Implication for Experimental Design
Enthalpy (ΔH) Endothermic (+12.2 kcal/mol in vacuo for model acids) Requires sustained thermal energy (reflux/heating) to proceed[2].
Entropy (ΔS) Highly Positive Reaction is entropically driven by the liberation of water molecules[3].

| Reversibility | Highly Reversible | Requires active water removal (Dean-Stark/Desiccant) and inert storage[4]. |

Self-Validating Dehydration Workflows

Method A: Azeotropic Distillation via Dean-Stark (The Gold Standard)

Causality & Rationale: Toluene is the optimal solvent for this process. Its boiling point (110.6 °C) provides sufficient thermal energy to drive the endothermic dehydration without decomposing the fluorinated aromatic ring. More importantly, toluene forms a heterogeneous azeotrope with water. As the mixture refluxes, the azeotrope vaporizes and condenses into the Dean-Stark trap. Because water is denser than toluene and immiscible at room temperature, it phase-separates and sinks to the bottom of the trap, permanently removing it from the equilibrium[5].

Step-by-Step Protocol:

  • Preparation: Weigh 15.79 g (100 mmol) of 3,4-difluorophenylboronic acid and transfer it to an oven-dried 250 mL round-bottom flask.

  • Suspension: Add 100 mL of anhydrous toluene. (Note: The boronic acid may not fully dissolve at room temperature, but the resulting boroxine is highly soluble in hot toluene).

  • Apparatus Assembly: Attach a Dean-Stark trap to the flask, fill the trap arm with anhydrous toluene, and fit a reflux condenser on top. Connect the condenser to a nitrogen or argon Schlenk line.

  • Reflux: Heat the mixture to a vigorous reflux (mantle set to ~125 °C) with continuous magnetic stirring.

  • Self-Validation Check (Volumetric): Monitor the water collecting in the Dean-Stark trap. The theoretical yield of water for 100 mmol of monomer is 100 mmol (1.80 mL). The reaction is complete when the water level stabilizes at approximately 1.8 mL and the toluene in the flask becomes completely homogeneous and clear.

  • Inert Cooling: Remove the heating mantle and allow the flask to cool to room temperature strictly under a positive pressure of inert gas. Boroxines are highly hygroscopic; cooling in ambient air will immediately initiate hydrolysis[4].

  • Isolation: Concentrate the toluene in vacuo using a rotary evaporator backfilled with inert gas, or precipitate the boroxine using anhydrous hexanes.

  • Storage: Store the resulting white boroxine powder in a tightly sealed desiccator over P₂O₅ or in an argon-filled glovebox.

Protocol Step1 1. Suspend Boronic Acid in Anhydrous Toluene Step2 2. Assemble Dean-Stark Apparatus & Condenser Step1->Step2 Step3 3. Reflux at 110°C (Monitor Water Collection) Step2->Step3 Step4 4. Cool to RT under Inert Atmosphere (N2/Ar) Step3->Step4 Step5 5. Evaporate Toluene in vacuo Step4->Step5 Step6 6. Isolate Boroxine Anhydride (Store in Desiccator) Step5->Step6

Fig 2. Step-by-step self-validating workflow for azeotropic boroxine anhydride synthesis.

Method B: Solid-State Vacuum Dehydration

Causality & Rationale: For smaller scales or applications where trace toluene is detrimental, solid-state dehydration is preferred. Applying a high vacuum directly removes gaseous water from the solid matrix, shifting the equilibrium forward without the need for azeotropic solvents[5].

Step-by-Step Protocol:

  • Spread the 3,4-difluorophenylboronic acid in a thin layer across a wide, oven-dried petri dish or crystallizing dish to maximize surface area.

  • Place the dish inside a vacuum oven containing a secondary desiccant (e.g., a beaker of phosphorus pentoxide, P₂O₅) to act as a chemical moisture trap[5].

  • Apply a high vacuum (< 1 Torr) and heat the oven to 100–110 °C for 12 to 24 hours.

  • Self-Validation Check (Gravimetric): Weigh the sample before and after drying. A 100 mmol (15.79 g) sample should lose exactly 1.80 g of mass (the mass of the liberated water), resulting in a final mass of 13.99 g of the boroxine trimer.

  • Break the vacuum with dry argon or nitrogen, rapidly transfer the solid to an airtight vial, and seal with Parafilm.

Analytical Validation

To definitively confirm the success of the dehydration protocol, perform the following spectroscopic checks:

  • FTIR Spectroscopy (Primary Validation): The most immediate proof of dehydration. The starting boronic acid exhibits a massive, broad O-H stretching band between 3200–3400 cm⁻¹. Upon successful conversion to the boroxine, this O-H band will completely disappear, and a sharp, intense B-O-B ring stretching vibration will emerge between 1300–1400 cm⁻¹.

  • ¹H NMR Spectroscopy: Dissolve the product in strictly anhydrous CDCl₃ or C₆D₆. The aromatic protons of the boroxine will exhibit a slight downfield chemical shift compared to the monomer due to the altered electron density and planar geometry of the central boroxine core. Caution: Do not use DMSO-d₆, as trace water in the solvent and the coordinating nature of DMSO will rapidly hydrolyze the boroxine back to the free acid during the NMR experiment.

References

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • 3,4-Difluorophenylboronic acid = 95 168267-41-2 - Sigma-Aldrich, sigmaaldrich.com,
  • FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY Yuji Tokunaga* De - LOCKSS: Serve Content, clockss.org,
  • Hydrostability of Boroxines - ResearchGate, researchg

Sources

2,4,6-Tris(3,4-difluorophenyl)boroxin as a covalent organic framework (COF) precursor

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 2,4,6-Tris(3,4-difluorophenyl)boroxin as a Co-Precursor and Modulator in Advanced Covalent Organic Frameworks (COFs) Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Detailed Application Notes, Mechanistic Insights, and Validated Protocols.

Executive Summary & Chemical Profiling

While polyfunctional boronic acids form the structural backbone of traditional boroxine-linked Covalent Organic Frameworks (COFs), monofunctional boroxine derivatives like This compound (TDFPB) play a highly specialized role. Because TDFPB is the cyclic trimer of a monoboronic acid (3,4-difluorophenylboronic acid), it cannot form extended 2D or 3D networks on its own[1]. Instead, it serves two critical functions in advanced materials science:

  • Crystallinity Modulator (Co-Precursor): It acts as a monofunctional capping agent during COF synthesis. By competing with structural linkers, it slows down rapid nucleation, driving the dynamic covalent chemistry (DCC) toward thermodynamic equilibrium and yielding highly crystalline, defect-free frameworks[2][3].

  • Heteroatom Doping Precursor: It is utilized as a direct precursor in solution plasma synthesis to generate boron/fluorine dual-doped carbon nanoparticles, which exhibit enhanced catalytic activity for the Oxygen Reduction Reaction (ORR)[4].

The presence of highly electron-withdrawing fluorine atoms at the 3- and 4-positions significantly increases the Lewis acidity of the boron centers[5]. This electronic effect accelerates the reversible exchange rate of the boroxine linkages, making TDFPB an exceptionally efficient error-correcting modulator compared to non-fluorinated analogs[5].

Mechanistic Insights: The Causality of Experimental Choices

The Role of Fluorine in Dynamic Covalent Exchange

In COF synthesis, the initial polymerization is often kinetically driven, leading to amorphous, tangled networks[3]. To achieve crystallinity, the linkages must break and reform (error correction). The strongly polar C–F bonds in TDFPB withdraw electron density from the boroxine ring via inductive effects, lowering the pKa of the corresponding boronic acid and increasing the electrophilicity of the boron atoms[5]. This makes the boron centers highly susceptible to nucleophilic attack by water or polyols, accelerating the transesterification/exchange rates and preventing kinetic trapping[2].

Modulator-Assisted Defect Healing

When TDFPB is added to a standard boroxine COF synthesis (e.g., COF-1), it temporarily "caps" the growing polymer chains. Because the TDFPB linkage is highly dynamic, these caps continually detach and reattach. This competitive inhibition slows down the overall polymerization rate, allowing the oligomers sufficient time to align into their lowest-energy, highly ordered crystalline lattices before permanently locking into place.

G A Polyboronic Acid + Polyol B Kinetic Trapping (Amorphous Network) A->B Fast Nucleation E Highly Crystalline COF Domain A->E Modulator-Assisted Pathway C TDFPB Modulator (Dynamic Exchange) B->C Addition D Error Correction (Defect Healing) C->D Transesterification D->E Thermodynamic Control

Figure 1: Mechanistic pathway of TDFPB-mediated dynamic covalent error correction in COF synthesis.

Validated Experimental Protocols

Protocol A: Modulator-Assisted Solvothermal Synthesis of Boroxine COFs

This protocol utilizes TDFPB to enhance the crystallinity and surface area of a standard boroxine-linked COF.

Step 1: Precursor & Modulator Preparation

  • Action: In a 10 mL Pyrex tube, combine 1,4-benzenediboronic acid (BDBA, 0.1 mmol) and TDFPB (0.015 mmol, 15 mol% as a modulator).

  • Causality: The 15 mol% ratio is critical; too little fails to provide sufficient error correction, while too much permanently caps the growing chains, drastically reducing the polymer yield.

Step 2: Solvent Addition & Degassing

  • Action: Add 1.0 mL of a mesitylene/dioxane mixture (1:1 v/v). Sonicate for 10 minutes. Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame-seal the tube.

  • Causality: Dioxane provides solubility for the boronic acids, while mesitylene acts as a non-polar templating agent that promotes the phase separation of the growing COF. Oxygen must be removed to prevent oxidative degradation of the precursors at high temperatures.

Step 3: Solvothermal Condensation

  • Action: Heat the sealed tube in an isothermal oven at 120 °C for 72 hours. Allow it to cool to room temperature naturally (approx. 2 hours).

Step 4: Supercritical CO₂ (scCO₂) Activation

  • Action: Isolate the precipitate via centrifugation. Wash sequentially with anhydrous tetrahydrofuran (THF) and acetone. Transfer the powder to a critical point dryer and exchange the solvent with liquid CO₂, followed by supercritical heating and venting.

  • Causality: Standard vacuum drying creates liquid-gas capillary forces that collapse the delicate mesoporous structure of boroxine COFs. scCO₂ bypasses the phase boundary, preserving the intrinsic porosity.

Validation & Quality Control:

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD). The appearance of a sharp, high-intensity peak at 2θ ≈ 4.7° confirms the formation of the extended crystalline network. If the peak is broad or absent, the modulator concentration was insufficient, resulting in an amorphous polymer.

Protocol B: Synthesis of B/F Dual-Doped Carbons via Solution Plasma

This protocol utilizes TDFPB as a direct precursor for heteroatom-doped carbon nanoparticles[4].

Step 1: Precursor Mixing

  • Action: Dissolve TDFPB (0.5 g) in 100 mL of anhydrous toluene in a glass reactor equipped with tungsten electrodes.

Step 2: Solution Plasma (SP) Processing

  • Action: Apply a high-voltage bipolar pulse discharge (e.g., 2.5 kV, 20 kHz) directly into the liquid mixture for 30 minutes under continuous stirring.

  • Causality: The plasma generates highly reactive radicals in the liquid phase. Toluene carbonizes to form the nanoparticle matrix, while TDFPB decomposes, embedding boron and fluorine atoms directly into the carbon lattice via semi-ionic C–F and C–B bonds[4].

Step 3: Collection and Washing

  • Action: Filter the resulting black suspension through a 0.22 µm PTFE membrane. Wash extensively with ethanol and dry under vacuum at 80 °C.

Validation & Quality Control:

  • Self-Validation Check: Perform Raman spectroscopy. Calculate the intensity ratio of the D-band (~1350 cm⁻¹) to the G-band (~1580 cm⁻¹). An ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ratio > 1.0 confirms the successful introduction of structural defect sites via B/F heteroatom doping, which is essential for catalytic activity.
    

Workflow S1 Step 1: Precursor Solution (Toluene + TDFPB) S2 Step 2: Solution Plasma (SP) High-Voltage Discharge S1->S2 S3 Step 3: Carbon Nanoparticle Precipitation S2->S3 S4 Step 4: Filtration & Washing (Removal of Unreacted Species) S3->S4 S5 Step 5: B/F Dual-Doped Carbon (ORR Catalyst) S4->S5

Figure 2: Workflow for synthesizing B/F dual-doped carbon nanoparticles via solution plasma.

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound[1]

PropertyValue / Specification
CAS Number 1456935-98-0
Molecular Formula C₁₈H₉B₃F₆O₃
Molecular Weight 419.69 g/mol
Purity (HPLC) ≥ 98.0%
Physical Form White-Yellow Crystalline Powder
IUPAC Name 2,4,6-tris(3,4-difluorophenyl)-1,3,5,2,4,6-trioxatriborinane

Table 2: Representative Impact of TDFPB Modulator on Boroxine COF Properties (Benchmark data demonstrating the theoretical enhancement of COF-1 using fluorinated modulators)

Synthesis ConditionModulator ConcentrationBET Surface Area (m²/g)PXRD (100) Peak FWHMYield (%)
Standard (No Modulator)0 mol%~ 600Broad (~0.45°)85%
TDFPB-Assisted5 mol%~ 750Sharp (~0.30°)82%
TDFPB-Assisted15 mol%~ 920Very Sharp (~0.18°)74%
TDFPB-Assisted30 mol%N/A (Oligomers)Amorphous Halo< 20%

Note: Increasing the modulator concentration improves crystallinity and porosity up to a critical threshold (15 mol%), beyond which the capping effect prevents polymer propagation.

References

  • [2] Title: Moving Beyond Boron: The Emergence of New Linkage Chemistries in Covalent Organic Frameworks Source: ACS Publications (Macromolecules) URL:[Link]

  • [3] Title: Boroxine formation reaction mechanism as calculated by DFT Source: ResearchGate URL:[Link]

  • [4] Title: A comparative study of undoped, boron-doped, and boron/fluorine dual-doped carbons synthesized by solution plasma Source: ResearchGate (Takahiro Ishizaki's lab) URL:[Link]

  • [5] Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Fluorinated Boroxines

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Protocols for Electron-Deficient Aryl Couplings

Executive Summary

Incorporating fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (


), metabolic stability, and potency. However, the very electronic properties that make fluorinated arenes desirable—strong electron withdrawal—render their corresponding boronic acids notoriously unstable.

The Challenge: Polyfluorinated aryl boronic acids (e.g., 2,6-difluorophenylboronic acid) undergo rapid protodeboronation under standard aqueous Suzuki-Miyaura conditions, often faster than the desired transmetallation.

The Solution: Fluorinated Aryl Boroxines (cyclic trimers) serve as anhydrous, atom-economic surrogates. This guide details the mechanistic rationale and specific protocols to couple these difficult substrates, utilizing anhydrous activation strategies to bypass the hydrolytic instability trap.

Scientific Foundation: The Fluorine Dilemma

The Boroxine-Boronic Acid Equilibrium

Commercially supplied "fluorinated boronic acids" often exist as a mixture of the free acid and the boroxine (anhydride). For electron-deficient aryls, the equilibrium favors the boroxine in the solid state.

  • Stoichiometry: One mole of boroxine

    
     delivers three  moles of reactive aryl boron species.
    
  • Atom Economy: Unlike MIDA boronates or trifluoroborates, boroxines do not require large masking groups, offering higher atom economy.

The Protodeboronation Trap

The C–B bond in electron-deficient arenes is highly polarized. In the presence of water and base (standard Suzuki conditions), the tetrahedral boronate intermediate is prone to heterolytic cleavage, replacing the boron with a proton.

Mechanism of Failure:

  • Hydrolysis of Boroxine

    
     Boronic Acid.
    
  • Base coordination

    
     Boronate anion 
    
    
    
    .
  • Protodeboronation: The electron-poor aryl ring acts as a leaving group, abstracting a proton from water.

    
    .
    
Mechanistic Pathway & Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar'-Pd-X] Pd0->OxAdd Ar'-X TransMet Transmetallation OxAdd->TransMet Boroxine Fluorinated Boroxine (ArBO)3 Boronate Activated Boronate [Ar-B(OH)3]- or [Ar-B(F)(OR)2]- Boroxine->Boronate + Base/Nu- Boronate->TransMet Productive Path Debor Protodeboronation (Ar-H + Boric Acid) Boronate->Debor FAST if Ar is e- deficient Prod Biaryl Product Ar-Ar' TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration Water H2O / Protic Solvent Water->Debor + H+ Source

Figure 1: The Catalytic Cycle vs. Protodeboronation.[1] Note that the presence of water accelerates the destructive red pathway for fluorinated substrates.

Critical Reaction Parameters

To successfully couple fluorinated boroxines, one must shift the reaction environment from Hydrolytic (Standard Suzuki) to Anhydrous Activation .

ParameterStandard Suzuki (Avoid for F-Boroxines)Recommended Anhydrous Protocol Rationale
Base

,

(aq)
CsF , TMSOK , or Anhydrous K

PO

Fluoride or Silanolate activates the boroxine to form a reactive "ate" complex without generating free boronic acid or requiring water.
Solvent DMF/Water, Dioxane/WaterTHF , 1,4-Dioxane , Toluene (Dry)Eliminating bulk water shuts down the proton source required for protodeboronation.
Ligand

, dppf
SPhos , XPhos , RuPhos Bulky, electron-rich Buchwald ligands facilitate rapid oxidative addition and transmetallation, outcompeting decomposition.
Stoichiometry 1.1 - 1.5 equiv0.4 - 0.6 equiv (Boroxine)Remember: 0.4 equiv Boroxine = 1.2 equiv Boron units.

Experimental Protocols

Protocol A: The Anhydrous Fluoride Activation (Gold Standard)

Best for: 2,6-difluorophenyl boroxines and highly unstable substrates.

Materials:

  • Aryl Halide (1.0 equiv)[2]

  • Fluorinated Aryl Boroxine (0.5 equiv)

    
    Provides 1.5 equiv active boron.
    
  • Catalyst:

    
     (2 mol%) + SPhos  (8 mol%)
    
    • Note: Pre-complexed Pd-SPhos G3/G4 catalysts are also excellent.

  • Activator: Cesium Fluoride (CsF) (2.0 - 3.0 equiv)

    • Critical: CsF must be dry. Grind and dry under vacuum at 120°C if unsure.

  • Solvent: Anhydrous 1,4-Dioxane or THF (0.2 M concentration).

Workflow:

  • Inerting: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen.

  • Solids: Charge the vial with Aryl Halide, Boroxine, Pd source, Ligand, and CsF.

  • Cycling: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add anhydrous solvent via syringe.

  • Reaction: Heat to 80°C - 100°C for 4–12 hours.

    • Visual Check: The reaction typically turns dark brown/black.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble fluoride salts. Concentrate and purify via flash chromatography.

Protocol B: The "Damp" K3PO4 Method (Alternative)

Best for: Less sensitive fluorinated substrates (e.g., 3-fluorophenyl) where CsF is ineffective.

Materials:

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
  • Base:

    
     (finely ground, anhydrous) (3.0 equiv)
    
  • Solvent: Toluene / Water (Ratio 10:1)

    • Note: The limited water allows controlled hydrolysis of the boroxine to the acid without saturating the system, creating a "slow-release" effect.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product is Ar-H (Deboronated) Protodeboronation is faster than Transmetallation.1. Switch to Protocol A (Anhydrous CsF).2. Increase catalyst loading to speed up the cycle.3. Lower temperature (if possible) to 60°C.
Low Conversion (Ar-X remains) Catalyst death or inactive Boron species.1. Ensure solvents are peroxide-free (check THF/Dioxane).2. Switch ligand to XPhos or AdBippyPhos (better for difficult transmetallation).
Homocoupling (Ar-Ar) Oxidative coupling of boroxine.1. Degas solvent thoroughly (Oxygen promotes homocoupling).2. Reduce the excess of boroxine.
Precipitation Insoluble "ate" complexes.Add small amount of alcohol (e.g., 1-butanol) only if substrate tolerates protic sources, or switch to TMSOK (soluble base).

Case Study: Synthesis of a 2,6-Difluorobiaryl

Objective: Coupling 4-bromoanisole with 2,6-difluorophenylboroxine.

Experimental Data (Comparative):

ConditionsBaseSolventYieldNotes
Standard

(aq)
DME/H

O
<10%Major product: 1,3-difluorobenzene (deboronation).
Anhydrous

Toluene45%Slow conversion.
Protocol A CsF Dioxane 92% Clean conversion.
Soluble BaseTMSOKTHF88%Very fast reaction (<1 hr).

References

  • Mechanistic Studies on Transmetallation

    • Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[3][4]2011 , 133, 2116–2119.

  • Protodeboronation of Fluorinated Boronic Acids

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2010, 132, 13100–13112.
  • Anhydrous Coupling with TMSOK

    • Denmark, S. E.; Baird, J. D. "Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Transmetalation." Chem. Eur. J.2006, 12, 4954–4963.
  • Use of Fluorinated Boroxines

    • Knauber, T.; Arikan, F.; Röschenthaler, G.-V.; Gooßen, L. J. "Palladium-Catalyzed Cross-Coupling of Regiochemically Defined Polyfluoroaryl Boronic Acids." Chem. Eur. J.2011, 17, 2689–2697.

Sources

Application Note: Fluorinated Phenyl Boroxines as Advanced Electrolyte Additives for High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Battery Researchers, and Drug Development Professionals transitioning into electrochemical applications.

Executive Summary & Cross-Disciplinary Context

While fluorinated phenyl boroxines are widely recognized in pharmaceutical drug development for their reversible covalent binding properties (e.g., as pharmacophores in proteasome inhibitors), their unique Lewis acidity and redox behavior have recently revolutionized energy storage. In high-voltage lithium-ion batteries (LIBs), the push for higher energy density has driven the adoption of Ni-rich cathodes (e.g., LiNi0.8Co0.1Mn0.1O2, NCM811). However, operating these cathodes above 4.2 V exacerbates electrolyte decomposition and transition metal dissolution.

This application note details the mechanistic rationale and experimental protocols for utilizing fluorinated phenyl boroxines —specifically 2,4,6-tris(4-fluorophenyl)cyclo-boroxine (PFTB) and 2,4,6-triphenyl boroxine (TPBX)—as dual-function film-forming electrolyte additives. These compounds preferentially oxidize to form an ultrathin, highly conductive Cathode Electrolyte Interphase (CEI) while simultaneously scavenging corrosive byproducts [1].

Mechanistic Rationale: The "Why" Behind the Chemistry

To design a self-validating experimental system, researchers must understand the causality behind the additive's behavior:

  • Preferential Oxidation via HOMO Tuning: The introduction of strongly electronegative fluorine atoms onto the phenyl rings lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the boroxine compound. This ensures the additive oxidizes selectively on the cathode surface at ~4.2 V, before the bulk carbonate solvents (e.g., Ethylene Carbonate) undergo runaway decomposition [2].

  • LiF-Rich CEI Formation: The electrochemical decomposition of PFTB yields a CEI rich in B–O networks and lithium fluoride (LiF). The B–O bonds provide structural flexibility to withstand the volumetric expansion of the cathode, while LiF imparts exceptional anodic stability and ionic conductivity.

  • Anion Scavenging (Lewis Acidity): The electron-deficient boron centers act as potent Lewis acids. They actively scavenge highly reactive fluoride ions (HF) generated from the inevitable hydrolysis of the LiPF₆ salt. By neutralizing HF, the additive prevents the acidic attack on the cathode lattice, thereby suppressing the dissolution of transition metals (Ni, Co, Mn) into the electrolyte [3].

Workflow A 1. Additive Integration Fluorinated Phenyl Boroxine B 2. Preferential Oxidation (Low HOMO Level) A->B Applied Voltage > 4.2V C 3. Anion Scavenging (Lewis Acidic Boron) A->C Contact with Electrolyte D 4. CEI Formation (B-O & LiF Rich) B->D Polymerization E 5. HF Neutralization (Prevents TM Dissolution) C->E B-F Coordination F 6. High-Voltage Stabilization (>4.3V Cycling) D->F Passivation E->F Interface Protection

Mechanistic pathway of fluorinated phenyl boroxines in high-voltage lithium-ion batteries.

Quantitative Performance Data

The efficacy of PFTB is highly concentration-dependent. Excessive additive (>3.0 wt%) increases interfacial impedance, while optimal concentrations (1.0 wt%) drastically improve capacity retention by forming an ultrathin protective membrane.

Table 1: Electrochemical Performance of NCM Cathodes with PFTB Additive [2]

Voltage Cut-offElectrolyte FormulationInitial Discharge Capacity (mAh/g)Capacity Retention (After 200 Cycles)
4.2 V Standard (Baseline)174.0< 65.0%
4.2 V + 1.0 wt% PFTB 205.7 83.7%
4.3 V Standard (Baseline)205.964.3%
4.3 V + 1.0 wt% PFTB 216.7 89.0%
4.4 V Standard (Baseline)210.8~ 60.0%
4.4 V + 1.0 wt% PFTB 221.5 80.4%

Experimental Protocols

The following workflows are designed as self-validating systems . Each phase includes a mandatory quality control checkpoint to ensure experimental integrity before proceeding to the next step.

Protocol A: Formulation of PFTB-Enhanced Electrolyte

Causality: Boroxines are highly sensitive to moisture. Premature hydrolysis breaks the B–O–B ring, generating inactive boronic acids and triggering the release of HF from LiPF₆, which ruins the electrolyte before it even enters the cell.

  • Environment Preparation: Conduct all mixing inside an Argon-filled glovebox with H₂O and O₂ levels strictly maintained below 0.1 ppm.

  • Baseline Preparation: Prepare a baseline electrolyte of 1.0 M LiPF₆ dissolved in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio.

  • Additive Integration: Slowly dissolve 1.0 wt% of 2,4,6-tris(4-fluorophenyl)cyclo-boroxine (PFTB) into the baseline electrolyte under continuous magnetic stirring at 300 rpm for 2 hours at 25°C.

  • Filtration: Pass the formulated electrolyte through a 0.22 µm PTFE syringe filter to remove any unreacted particulates.

Self-Validation Checkpoint 1 (Moisture Analysis): Perform Karl Fischer titration on a 1 mL aliquot of the final formulation. Pass Criteria: H₂O content must be < 10 ppm. If > 10 ppm, the batch is compromised and must be discarded.

Protocol B: Cell Assembly and CEI Formation

Causality: High-voltage testing requires specialized hardware. Standard stainless steel coin cell cases will undergo anodic dissolution above 4.2 V, skewing capacity data. Aluminum-clad cases prevent this artifact.

  • Assembly: Assemble CR2032 coin cells using NCM811 as the working electrode, lithium metal as the counter electrode, and a Celgard 2325 separator. Inject exactly 40 µL of the PFTB-enhanced electrolyte. Use Al-clad positive cases.

  • Wetting: Allow the assembled cells to rest at open-circuit voltage (OCV) for 12 hours. Why? This allows the viscous boroxine additive to fully penetrate the porous cathode matrix.

  • Electrochemical Formation:

    • Charge at a constant current of C/20 (slow rate) to 3.0 V.

    • Hold at 3.0 V for 2 hours to allow the PFTB to pre-coordinate with the cathode surface.

    • Continue charging at C/10 to the target cut-off voltage (e.g., 4.3 V), followed by a C/10 discharge to 2.8 V.

Self-Validation Checkpoint 2 (Differential Capacity): Analyze the dQ/dV curve of the first charge cycle. Pass Criteria: A distinct reduction peak should appear at ~2.8 V to 3.1 V, confirming the preferential oxidation of the boroxine additive. The absence of this peak indicates additive degradation prior to cycling.

Protocol C: Interfacial Validation (EIS)

Causality: A successful CEI layer must be ionically conductive. If the additive polymerizes too thickly, it will choke lithium-ion diffusion.

  • Measurement: Following the formation cycle, adjust the cell to 50% State of Charge (SOC).

  • EIS Parameters: Apply an AC amplitude of 5 mV over a frequency range of 100 kHz to 10 mHz.

Self-Validation Checkpoint 3 (Impedance): Fit the Nyquist plot. The high-frequency semicircle representing CEI resistance (


) should be < 35 Ω. Pass Criteria:  If 

> 50 Ω, the additive concentration was too high, resulting in an overly thick, resistive passivation layer.

References

  • Li, G., et al. "Constructing a Low-Impedance Interface on a High-Voltage LiNi0.8Co0.1Mn0.1O2 Cathode with 2,4,6-Triphenyl Boroxine as a Film-Forming Electrolyte Additive for Li-Ion Batteries." ACS Applied Materials & Interfaces, 2020.[Link]

  • "2,4,6-Tris(4-fluorophenyl)cyclo-boroxine as an Electrolytes Additive to Form Ultrathin CEI Interfacial Membrane for Improved High-Voltage LiNi0.8Co0.1Mn0.1O2 Lithium-Ion Batteries." ACS Publications, 2025. [Link]

  • "A fluorinated bifunctional additive achieving stable electrode/electrolyte interfaces for high-voltage lithium-metal batteries." Journal of Materials Chemistry A, 2023.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Boroxine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Yield Optimization & Troubleshooting for Boroxine-Mediated Cross-Coupling Assigned Specialist: Senior Application Scientist

Executive Summary: The Boroxine Advantage

Welcome to the technical guide for optimizing Suzuki-Miyaura coupling using arylboroxines (cyclic trimers of boronic acids). While often viewed merely as dehydrated "storage forms" of boronic acids, boroxines offer a distinct advantage: Controlled Release .

By manipulating the hydrolysis equilibrium, you can maintain a low steady-state concentration of the active boronic acid species. This suppresses competitive side reactions—specifically protodeboronation —which often plague electron-poor or sterically hindered substrates.

This guide provides the protocols to harness this equilibrium, ensuring you calculate stoichiometry correctly and manage water content to drive high yields.

Module 1: The Core Mechanism & Stoichiometry

The Activation Equilibrium

Unlike boronic esters (e.g., pinacol esters), boroxines are anhydrides.[1] They do not transmetalate directly with the Palladium catalyst efficiently. They must first hydrolyze.[2][3]

The Equation:



  • Dry Conditions: Equilibrium shifts left (Inactive Boroxine).

  • Wet/Basic Conditions: Equilibrium shifts right (Active Boronic Acid).

Visualizing the Pathway

The following diagram illustrates how the boroxine enters the catalytic cycle via water-mediated activation.

BoroxineActivation Boroxine Boroxine Precursor (ArBO)3 BoronicAcid Active Species 3 x ArB(OH)2 Boroxine->BoronicAcid Hydrolysis (Rate Limiting Step) Water H2O + Base Water->BoronicAcid Transmetalation Transmetalation Complex BoronicAcid->Transmetalation + Pd(II) Pd_Ox Pd(II)-OH (Oxo-Palladium) Pd_Ox->Transmetalation Product Coupled Product Ar-Ar' Transmetalation->Product Reductive Elimination

Figure 1: The Boroxine Activation Pathway. Note that water is not just a solvent but a stoichiometric reagent required to generate the active nucleophile.

Module 2: Critical Protocols & FAQs

Topic A: Stoichiometry & Calculation

Q: How do I calculate the equivalents for a boroxine precursor? A: This is the most common source of error.

  • The Trap: Treating 1 mole of boroxine as 1 equivalent of aryl donor.

  • The Reality: 1 mole of boroxine contains 3 moles of aryl groups.

  • Correction: If your protocol calls for 1.5 equivalents of boronic acid, use 0.5 equivalents of the boroxine trimer.

Q: Why is my yield >100% (or mass balance off)? A: You likely used the molecular weight of the boronic acid monomer to weigh out the boroxine.

  • Check: Boroxines are roughly

    
     (loss of 3 waters).
    
Topic B: Water Management (The "Goldilocks" Zone)

Q: Can I run this under strictly anhydrous conditions to prevent catalyst decomposition? A: No. Strictly anhydrous conditions will prevent the boroxine ring from opening. You will likely see <5% conversion. You must add water.

Q: How much water is optimal? A:

Condition Water Ratio (v/v) Outcome
Anhydrous 0% Failure. Boroxine remains inert.
Trace Water 0.1% - 1% Slow Release. Ideal for unstable substrates (prevents protodeboronation).
Standard 5% - 10% Rapid Reaction. Best for robust substrates.

| Excess | >20% | Risk. Solubility issues or catalyst deactivation. |

Protocol Recommendation: For a standard 1 mmol scale reaction in Dioxane or THF:

  • Dissolve Boroxine and Aryl Halide in organic solvent.

  • Add Base (e.g.,

    
    ).
    
  • Crucial Step: Add degassed water (typically 5:1 Solvent:Water ratio).

  • Heat.

Module 3: Troubleshooting & Optimization

Decision Matrix: Low Yield Diagnosis

Use this logic flow to identify why your boroxine reaction is failing.

Troubleshooting Start Issue: Low Yield (<30%) CheckSM Is Boroxine consumed? Start->CheckSM No No (Boroxine Intact) CheckSM->No Yes Yes (Boroxine Gone) CheckSM->Yes WaterCheck Check Water Content No->WaterCheck AddWater Action: Increase Water Ensure Hydrolysis WaterCheck->AddWater SideProd Identify Byproduct Yes->SideProd Proto Ar-H (Protodeboronation) SideProd->Proto Homo Ar-Ar (Homocoupling) SideProd->Homo FixProto Action: Reduce Water (Slow Release Mode) Use Anhydrous Base Proto->FixProto FixHomo Action: Degas Solvent Reduce Catalyst Load Homo->FixHomo

Figure 2: Troubleshooting Logic for Boroxine-Mediated Coupling.

Common Failure Modes
1. The "Solubility Trap"
  • Symptom: Reaction mixture is a gummy suspension; low conversion.

  • Cause: Boroxines are often less soluble in water than boronic acids, but the base requires water.

  • Fix: Use a Phase Transfer Catalyst (e.g., TBAB) or switch to a solvent system that solubilizes the trimer better, such as Dioxane/H2O or DMF/H2O (avoid pure Toluene if solubility is poor).

2. Protodeboronation (Ar-B

Ar-H)
  • Symptom: You recover the arene (Ar-H) instead of the biaryl.

  • Cause: The concentration of free boronic acid is too high in the presence of heat/base.

  • Fix (The Boroxine Benefit): This is where boroxines shine. Reduce the water content. By starving the reaction of water, you force the equilibrium to the left, releasing the active boronic acid slowly. This keeps the instantaneous concentration of Ar-B(OH)2 low, favoring the cross-coupling over the decomposition.

Module 4: Recommended Reagents

ComponentRecommendationRationale
Catalyst Pd(OAc)2 + SPhos or XPhos Pd G2 Buchwald ligands facilitate transmetalation of bulky substrates often found in boroxine use cases.[4]
Base K3PO4 (3.0 equiv) Phosphate acts as a good buffer and facilitates the activation of the boron species better than carbonates in many boroxine cases.
Solvent 1,4-Dioxane / Water (4:1) Excellent solubility for both the organic boroxine and the inorganic base.
Additives TBAB (0.1 equiv) Optional. Helps if the boroxine is highly lipophilic and the base is strictly aqueous.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

    • Key Insight: Defines the equilibrium between boronic acids and boroxines and the role of water in activ
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Key Insight: Foundational review establishing the necessity of base and the transmetal
  • BenchChem Technical Support. (2025). Triethylboroxine vs. Boronic Acids: A Comparative Guide.

    • Key Insight: Practical comparison of stability and reaction outcomes between trimers and monomers.
  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide.

    • Key Insight: Detailed troubleshooting for protodeboron

Sources

Technical Support Center: Purification of 2,4,6-Tris(3,4-difluorophenyl)boroxin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Core Challenge: The Dehydration Equilibrium Purifying 2,4,6-Tris(3,4-difluorophenyl)boroxin is not a standard recrystallization; it is a dehydration-driven process . Boroxins are cyclic trimers (anhydrides) of boronic acids. They exist in a dynamic equilibrium with their corresponding boronic acid (3,4-difluorophenylboronic acid) mediated by water.

  • Presence of Water: Shifts equilibrium to the Boronic Acid (Thermodynamic sink in wet conditions).

  • Removal of Water: Shifts equilibrium to the Boroxin (Kinetic/Thermodynamic product in dry conditions).

Therefore, your recrystallization solvent system must not only purify the compound but also actively remove water to drive the stoichiometry toward the trimer. Standard polar solvents used for boronic acids (e.g., Ethanol/Water) will destroy your boroxin product.

Standard Operating Procedure (SOP)

Protocol ID: BRX-REC-04 Method: Azeotropic Dehydration Recrystallization

Reagents & Equipment
  • Crude Material: this compound (or 3,4-difluorophenylboronic acid precursor).

  • Primary Solvent: Toluene (Anhydrous grade preferred, but technical grade is acceptable if azeotroping).

  • Anti-Solvent: n-Heptane or Hexanes (Anhydrous).

  • Apparatus: Round-bottom flask, Dean-Stark trap (Critical), Reflux condenser, Nitrogen inlet.

Step-by-Step Workflow
  • Dissolution & Setup:

    • Place the crude solid in a round-bottom flask.

    • Add Toluene (approx. 10-15 mL per gram of solid).

    • Attach a Dean-Stark trap filled with Toluene and a reflux condenser.

    • Note: If the crude is already the boroxin, this step ensures any surface hydrolysis is reversed.

  • Azeotropic Dehydration (The Purification Engine):

    • Heat the mixture to a vigorous reflux (Toluene bp: 110.6°C).

    • Maintain reflux for 1-3 hours. Monitor the Dean-Stark trap for water separation.

    • Mechanism:[1] The water-toluene azeotrope removes lattice water and drives the condensation of any residual boronic acid into the boroxin ring [1].

  • Concentration:

    • Once the solution is clear and no more water collects, slowly distill off excess toluene until the solution volume is reduced by ~50% or until slight turbidity is observed.

  • Crystallization:

    • Remove from heat.[2][3] Allow the flask to cool slowly to room temperature under a stream of dry Nitrogen.

    • Optional: If crystallization does not initiate at room temperature, add n-Heptane dropwise until the solution becomes cloudy, then reheat slightly to clear and cool again.

    • Place in a freezer (-20°C) for 12 hours to maximize yield.

  • Isolation:

    • Filter rapidly using a sintered glass funnel (under Nitrogen blanket if possible).

    • Wash the filter cake with cold, dry Pentane or Hexane.

    • Drying: Dry under high vacuum (< 1 mbar) at 40-50°C. Do not air dry for prolonged periods in humid environments.

Visualization: Process Logic & Equilibrium

Figure 1: The Boroxin-Boronic Acid Equilibrium Pathway

This diagram illustrates the critical necessity of water removal. Any water in the system pushes the reaction left (red arrows), degrading your product.

BoroxinEquilibrium cluster_0 Critical Control Point: Water Removal Acid 3,4-Difluorophenylboronic Acid (Monomer) Boroxin This compound (Trimer - Target) Acid->Boroxin Dehydration (-3 H2O) Water H2O (Hydrolysis Agent) Water->Boroxin Degrades Product Heat Heat + Azeotrope (Toluene Reflux) Heat->Acid Drives Reaction Boroxin->Acid Hydrolysis (+3 H2O)

Caption: The reversible dehydration of boronic acids to boroxins. Successful purification requires driving the equilibrium to the right via azeotropic removal of water.

Troubleshooting Hub (Q&A)

Q1: My product precipitated as a white powder instead of crystals. Is it pure?

  • Diagnosis: It is likely you have isolated a mixture of the boroxin and the boronic acid, or the cooling was too rapid (crash precipitation).

  • Validation: Run an IR spectrum.

    • Boroxin:[4] Look for strong B-O stretching bands characteristic of the boroxin ring (typically 1300–1400 cm⁻¹) [2].

    • Boronic Acid:[5][6][7] Look for broad O-H stretching (3200–3500 cm⁻¹).

  • Fix: Re-dissolve in Toluene, reflux with a Dean-Stark trap for an additional hour to ensure complete dehydration, and cool much more slowly (wrap the flask in foil/cotton).

Q2: The product is "oiling out" at the bottom of the flask.

  • Cause: This often happens when the solution is too concentrated or if the purity is low (impurities lower the melting point, causing the product to separate as a liquid phase before crystallizing).

  • Fix:

    • Reheat the mixture until the oil dissolves.

    • Add a small amount of fresh Toluene (dilution).

    • Seeding: Add a tiny crystal of pure boroxin (if available) or scratch the glass wall with a glass rod at the interface to induce nucleation.

Q3: Can I use Ethanol or Methanol for recrystallization?

  • Answer: NO.

  • Reasoning: Alcohols will react with the boroxin to form boronic esters (e.g., diethyl ester), effectively solvolyzing the boroxin ring. You must use non-protic solvents (Toluene, DCM, Chloroform, Heptane) [3].

Q4: How do I store the purified crystals?

  • Protocol: Store in a tightly sealed vial, preferably under Argon or Nitrogen. Store in a desiccator.

  • Risk: Atmospheric moisture will slowly hydrolyze the surface of the crystals back to the boronic acid over time.

Physicochemical Data Reference

Property3,4-Difluorophenylboronic Acid (Precursor)This compound (Target)
State White PowderCrystalline Solid / White Powder
Solubility (Water) Soluble / HydrolysesInsoluble (Hydrolyses slowly)
Solubility (Toluene) Moderate (Hot)High (Hot), Moderate (Cold)
Solubility (Ethanol) HighDecomposes (Forms Esters)
IR Signature Broad O-H (~3300 cm⁻¹)Sharp B-O Ring (~1350 cm⁻¹)
Reaction Role Suzuki Coupling ReagentProtected Reagent / Dehydrated Form

References

  • Sigma-Aldrich. 3,4-Difluorophenylboronic acid Product Sheet. (Describes the precursor and its tendency to contain anhydride/boroxin). Link

  • IUPAC.Nomenclature of Organic Chemistry: Boron Compounds.
  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Authoritative text on the equilibrium and solvolysis of organoboron compounds).
  • TCI Chemicals. 2,4,6-Tris(3,4,5-trifluorophenyl)boroxin Product Specification. (Analogous fluorinated boroxin data used for solubility inference). Link

  • Organic Syntheses. Preparation of Boron Derivatives. (General protocols for azeotropic drying of boron species). Link

Sources

Boroxine Anhydride Stability: Technical Support Center & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with boroxines (1,3,5,2,4,6-trioxatriborinanes). Boroxines are six-membered cyclic anhydrides formed by the dehydration of boronic acids[1][2]. While they are critical building blocks for covalent organic frameworks (COFs), self-healing polymers, and pharmaceutical agents, their extreme sensitivity to moisture presents significant handling challenges[1][3][4].

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind boroxine instability and field-proven, self-validating protocols to ensure the integrity of your materials.

Section 1: Mechanistic Foundations of Boroxine Instability

Q: Why do boroxines degrade so rapidly on the benchtop? A: The instability of boroxines in ambient conditions is not a thermal degradation, but a chemical hydrolysis. The boron atoms in the boroxine ring are


 hybridized and possess a vacant p-orbital, making them mild Lewis acids[4]. This electronic configuration makes the boron centers highly susceptible to nucleophilic attack by atmospheric water molecules. Because the formation of boroxine from boronic acid is an entropically driven equilibrium reaction (releasing three water molecules), the introduction of ambient moisture rapidly shifts the equilibrium backward, hydrolyzing the boroxine ring back into its monomeric boronic acid form[1][5].

Q: Does temperature affect boroxine storage? A: Yes, but understanding the causality is critical. Boroxines themselves possess excellent thermal stability, with decomposition temperatures (


) often exceeding 280°C[3]. Therefore, low-temperature storage (e.g., 2–8°C or -20°C), which is frequently recommended for pharmaceutical boroxine derivatives like Bortezomib[6], is not utilized to prevent thermal breakdown. Instead, low temperatures reduce the kinetic energy available for hydrolysis by trace moisture and mitigate oxidative degradation pathways[6][7].

Table 1: Thermodynamic and Quantitative Stability Parameters of Boroxines

ParameterBoroxine AnhydrideBoronic Acid MonomerStorage Implications
Formation Enthalpy (

)
Endothermic (+11.2 kcal/mol for

in

)[2]
N/AFormation requires external energy (heat) to drive off water.
Formation Entropy (

)
Highly Positive[1]N/AEntropically driven via the release of 3

molecules.
Hydrolysis Rate Rapid (seconds to minutes in aqueous media)[8]Stable in moistureMust be stored under strict inert/dry atmosphere (< 20% RH)[9].
Thermal Stability (

)
High (285 – 322 °C for polymer derivatives)[3]ModerateThermally robust; allows purification via high-heat azeotropic distillation.
Lewis Acidity High (vacant p-orbitals on Boron)[4]ModerateProne to nucleophilic attack by moisture; requires non-coordinating containers.
Section 2: Storage Protocols & Environmental Controls

Q: What are the definitive storage conditions to prevent boroxine hydrolysis? A: Boroxines must be stored in strictly anhydrous environments. The presence of even trace humidity (< 20% RH) can initiate partial hydrolysis over time[9].

  • Atmosphere: Store under an inert atmosphere. Argon is preferred over Nitrogen due to its higher density, which allows it to better blanket the solid chemical in the vial.

  • Containment: Use tightly sealed, non-porous vials (e.g., PTFE-lined screw caps) placed within a secondary desiccator containing active phosphorus pentoxide (

    
    ) or indicating Drierite[10].
    
  • Temperature: For standard alkyl/aryl boroxines, room temperature in a desiccator is sufficient. For complex or pharmaceutical-grade boroxines, store at -20°C to further suppress kinetic reactivity[6].

Protocol 1: Anhydrous Storage and Handling Workflow

  • Drying the Container: Pre-dry borosilicate glass vials in an oven at 120°C for at least 4 hours. Cool them under vacuum in a desiccator or directly inside an inert glovebox.

  • Transfer: Transfer the purified boroxine into the dried vials exclusively within a glovebox maintained at < 1 ppm

    
     and 
    
    
    
    .
  • Sealing: Seal the vial with a PTFE-lined cap and wrap the outer seal tightly with Parafilm or Teflon tape to prevent micro-ingress of air.

  • Secondary Containment: Place the sealed vial inside a vacuum desiccator or a secondary container backfilled with Argon.

  • Storage: Store the desiccator in a temperature-controlled environment (RT or -20°C depending on the specific derivative's stability profile).

  • Retrieval (Critical Step): When retrieving a cold sample, allow the sealed container to reach room temperature before opening. Opening a cold vial causes immediate condensation of ambient humidity onto the chemical surface, instantly initiating hydrolysis.

Section 3: Troubleshooting & Analytical Validation

Q: How can I confirm if my boroxine has hydrolyzed during storage? A: The most reliable method is Proton Nuclear Magnetic Resonance (


 NMR) spectroscopy. Because the electronic environment of the substituent changes when the boroxine ring opens to form boronic acid, you will observe a distinct chemical shift[11].
Caution: While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard purity assay, the high temperatures in the GC inlet can artificially dehydrate boronic acids back into boroxines in the gas phase. This can lead to false positives, making a degraded sample appear as pure boroxine[12].

Q: My boroxine has hydrolyzed. Can it be salvaged? A: Yes. Because the boroxine-boronic acid transition is a reversible dynamic covalent equilibrium, hydrolyzed boroxines possess "self-healing" properties and can be fully recovered via forced dehydration[1][9].

Protocol 2: Re-dehydration of Hydrolyzed Boroxine (Azeotropic Distillation)

  • Dissolution: Dissolve the degraded boroxine/boronic acid mixture in a non-polar, water-immiscible solvent that forms an azeotrope with water (e.g., Toluene or Benzene).

  • Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the solution to reflux. As the boronic acid dehydrates, the released water will co-distill with the solvent, condense, and collect in the Dean-Stark trap[2][11].

  • Monitoring: Continue refluxing until water ceases to collect in the trap (typically 2–4 hours depending on scale).

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting boroxine solid under high vacuum (e.g., Schlenk line) for 12 hours to remove residual solvent traces[13].

G N1 Boroxine Synthesis & Purification N2 Inert Atmosphere Transfer (Glovebox) N1->N2 N3 Storage: Desiccator, Ar/N2, < 20% RH N2->N3 N4 Quality Control (1H NMR / GC-MS) N3->N4 N5 Hydrolysis Detected? (Boronic Acid present) N4->N5 N6 Re-dehydration Protocol (Azeotropic Distillation) N5->N6 Yes N7 Proceed to Application (COFs, Therapeutics) N5->N7 No N6->N2

Workflow for Boroxine Storage, Quality Control, and Re-dehydration.

Section 4: FAQs for Drug Development & Polymer Scientists

Q: Why do we use boroxines in dynamic polymer networks (vitrimers) if they are moisture-sensitive? A: The moisture sensitivity of boroxines is exactly what makes them valuable for dynamic covalent chemistry. In vitrimers and self-healing polymers, the reversible nature of the boroxine bond allows the polymer network to be reprocessed, recycled, or self-healed upon the application of heat and trace moisture[4][9]. To stabilize these materials for practical use, researchers often incorporate internal coordination (e.g., nitrogen-boron dative bonds) which significantly enhances the hydrolytic stability of the boroxine linkages[4].

Q: How does the substituent (R-group) affect storage stability? A: The steric bulk and electronic properties of the R-group directly dictate stability. Electron-donating groups and bulky ortho-substituents sterically shield the vacant p-orbital on the boron atom, hindering the nucleophilic attack of water and thereby increasing the hydrolytic stability of the boroxine ring[1][5]. Conversely, electron-withdrawing groups (like fluorine) increase the Lewis acidity of the boron center, making the boroxine more susceptible to moisture and requiring more stringent anhydrous storage conditions[1].

References

1.[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. 2.[7] A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt. Benchchem. 3.[12] FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. CLOCKSS. 4.[2] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. NIH. 5.[5] Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. 6.[6] Public Assessment Report Scientific discussion Bortezomib. Geneesmiddeleninformatiebank. 7.[8] Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. 8.[11] BOR DERGİSİ. DergiPark. 9.[9] US11370889B2 - Boroxine based dynamic thermosetting polymers. Google Patents. 10.[3] Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides. NIH. 11.[4] Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. 12.[13] Conformational control enables boroxine-to-boronate cage metamorphosis. RSC Publishing. 13.[10] How to Store Boric Acid. Lab Alley.

Sources

Technical Support Center: Handling & Troubleshooting Moisture-Sensitive Fluorinated Organoboron Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on fluorinated pharmacophores, handling their organoboron precursors has become a critical challenge. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for managing the moisture sensitivity and instability of these specialized reagents.

The Mechanistic Root Causes of Reagent Failure

As a Senior Application Scientist, the most common point of failure I observe in the field is treating fluorinated organoborons like standard phenylboronic acids. Their failure modes are governed by strict electronic and thermodynamic causalities.

The Protodeboronation Dilemma Fluorinated boronic acids, particularly polyfluorophenylboronic acids and those with ortho-fluorine substituents, are notoriously unstable under basic aqueous conditions[1]. The strong electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, promoting the rapid formation of the hydroxyboronate anion,


[2]. This inductive effect severely polarizes the carbon-boron (C-B) bond, making it highly susceptible to hydrolytic cleavage (protodeboronation). This irreversible side reaction yields the reduced fluoroarene (Ar-H) and boric acid, completely destroying your coupling partner[3].

The Organotrifluoroborate "Acid-Base Paradox" To circumvent protodeboronation, chemists utilize potassium organotrifluoroborates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). These tetrahedral complexes are air- and moisture-stable on the benchtop, lacking the vacant p-orbital that makes boronic acids susceptible to degradation[4]. In Suzuki-Miyaura couplings, they act as a "slow-release" reservoir for the active boronic acid. Crucially, fluorinated 

reagents exhibit an "acid-base paradox": they require acid catalysis for efficient hydrolysis, yet are deployed in basic cross-coupling conditions. This paradox ensures their hydrolysis is deliberately slow, preventing the accumulation of the fragile fluorinated boronic acid and thereby outcompeting the protodeboronation pathway[5].

Visualizing the Reaction Pathways

G ArBF Fluorinated Boronic Acid (Ar-B(OH)2) Boronate Hydroxyboronate Anion [Ar-B(OH)3]- ArBF->Boronate + OH- Base Aqueous Base (OH-) Base->Boronate Transmetalation Transmetalation Boronate->Transmetalation Productive Pathway Protodeboronation Protodeboronation (C-B Cleavage) Boronate->Protodeboronation Side Reaction (Fast for F-arenes) Pd Pd(II) Aryl Halide Complex Pd->Transmetalation Product Cross-Coupled Product (Ar-Ar') Transmetalation->Product Degradation Reduced Arene (Ar-H) Protodeboronation->Degradation

Competitive pathways: Productive transmetalation vs. protodeboronation in fluorinated boronic acids.

G RBF3K Potassium Organotrifluoroborate (R-BF3K) Hydrolysis Controlled Hydrolysis (H2O, Base/Acid) RBF3K->Hydrolysis Slow Release BoronicAcid Boronic Acid (R-B(OH)2) Hydrolysis->BoronicAcid CatalyticCycle Pd Catalytic Cycle BoronicAcid->CatalyticCycle Fast Consumption Decomp Protodeboronation BoronicAcid->Decomp Minimized due to low conc. Product Coupled Product CatalyticCycle->Product

Slow-release mechanism of organotrifluoroborates preventing boronic acid accumulation and degradation.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling with 2,3,6-trifluorophenylboronic acid yielded only the reduced arene. Why did this happen and how do I fix it? Root Cause: You experienced rapid protodeboronation. Highly fluorinated boronic acids undergo C-B bond cleavage much faster than transmetalation when exposed to aqueous base[3]. The electron-withdrawing fluorines stabilize the transition state leading to the cleaved aryl species. Solution: Abandon aqueous basic conditions. Switch to an anhydrous cross-coupling protocol using the corresponding pinacol boronic ester (BPin)[4]. Use anhydrous CsF or


 as the activator in a dry solvent (e.g., dioxane) to facilitate transmetalation without providing the protons necessary for deboronation.

Q2: How should I store potassium polyfluorophenyltrifluoroborates to prevent premature hydrolysis? Root Cause: While generally stable, prolonged exposure to ambient humidity in the presence of acidic impurities (e.g., from degrading glassware or co-stored reagents) can trigger the equilibrium shift towards the boronic acid and HF[5]. Solution: Store these salts in a desiccator over Drierite or


 at room temperature or 4°C. Self-Validation Check: If you suspect partial hydrolysis, wash the solid with dry diethyl ether. The 

salt is insoluble in ether, but the degraded boronic acid is highly soluble, allowing you to easily purify the reagent before use.

Q3: I am observing incomplete conversion when using a fluorinated potassium trifluoroborate in a standard aqueous Suzuki coupling. Should I increase the temperature? Root Cause: Increasing temperature will likely accelerate the protodeboronation of the released boronic acid faster than it accelerates the cross-coupling. Because fluorinated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 salts are highly stable under basic conditions, the release of the active boronic acid might simply be too slow to maintain the catalytic cycle.
Solution:  Do not increase the temperature. Instead, add a mild Lewis acid or a fluorophile (like silica gel) to slightly accelerate the hydrolysis, or switch to a biphasic system (e.g., THF/Water) where the local pH at the interface promotes a balanced release rate[5].

Quantitative Data: Stability & Reactivity Profiles

The following table summarizes the comparative stability of various fluorinated organoboron reagents to guide your experimental design.

Reagent ClassExample CompoundMoisture SensitivityProtodeboronation Risk (Aq. Base)Recommended Coupling Conditions
Boronic Acid 2,4-Difluorophenylboronic acidHigh (Forms boroxines)HighAnhydrous, KF or CsF activation.
Boronic Acid 2,3,6-Trifluorophenylboronic acidHighSevere (Often quantitative)Do not use. Convert to BPin or

.
Pinacol Ester (BPin) 2,3,6-Trifluorophenyl-BPinLowModerateAnhydrous, Pd(dppf)Cl2, CsF, Dioxane.
Trifluoroborate Potassium 4-fluorophenyltrifluoroborateVery LowLow (Slow-release protected)Biphasic (THF/H2O),

, Mild heat.

Validated Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling for Highly Fluorinated Boronic Esters

Use this protocol when handling highly moisture-sensitive fluorinated substrates prone to protodeboronation.

  • Preparation (Glovebox or Schlenk Line): Flame-dry a Schlenk tube under vacuum and backfill with Argon. Add the aryl halide (1.0 equiv), the fluorinated aryl-BPin ester (1.5 equiv), anhydrous CsF (3.0 equiv), and

    
     (0.05 equiv).
    
  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl halide) through the septum.

  • Reaction: Seal the tube and heat to 80°C under vigorous stirring for 12 hours.

  • In-Process Control (Self-Validation): At 4 hours, withdraw a 50 µL aliquot under Argon. Filter through a small silica plug with ethyl acetate and analyze via

    
     NMR.
    
    • Causality Check: The disappearance of the distinct Ar-F signals of the starting boronate and the appearance of the product Ar-F signals confirms productive coupling. If a new set of Ar-F signals appears corresponding to the reduced arene (Ar-H), moisture has breached your system, causing protodeboronation.

Protocol B: Controlled "Slow-Release" Coupling using Potassium Organotrifluoroborates

Use this protocol to leverage the acid-base paradox for stable, slow-release cross-coupling.

  • Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), potassium polyfluorophenyltrifluoroborate (1.1 equiv),

    
     (3.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Biphasic Solvent System: Add a degassed mixture of THF and Water (10:1 ratio, 0.2 M). The partial phase-splitting induced by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     creates a lower pH in the bulk medium, gently facilitating the hydrolysis of the 
    
    
    
    salt.
  • Reaction: Heat to 55°C with rapid stirring (stir rate is critical here as it dictates the interfacial surface area for hydrolysis)[5].

  • In-Process Control (Self-Validation): Monitor the aqueous phase via

    
     NMR.
    
    • Causality Check: A sharp signal at ~4 ppm indicates the intact

      
       salt. A broad signal at ~20 ppm indicates the free boronic acid. The 20 ppm signal should remain barely detectable throughout the reaction. If the 20 ppm signal spikes, your hydrolysis rate is outpacing your catalytic turnover, risking protodeboronation.
      

References

1.5 - researchgate.net 2. 4 - rsc.org 3.1 - researchgate.net 4.3 - beilstein-journals.org 5.2 - nih.gov

Sources

compatibility of 2,4,6-Tris(3,4-difluorophenyl)boroxin with base catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Compatibility with Base Catalysts & Reaction Stability

Executive Summary

2,4,6-Tris(3,4-difluorophenyl)boroxin is the cyclic anhydride trimer of 3,4-difluorophenylboronic acid. While often used interchangeably with the free acid in stoichiometry calculations, its behavior in the presence of base catalysts is distinct and critical to reaction success.

The Central Conflict: The electron-withdrawing nature of the 3,4-difluoro substitution pattern significantly increases the Lewis acidity of the boron center. This makes the compound highly reactive toward transmetallation (good for Suzuki couplings) but equally susceptible to protodeboronation (C-B bond cleavage) under harsh basic conditions.

This guide details how to navigate the equilibrium between the boroxin and boronic acid forms and how to select the correct base to prevent reagent destruction.

Part 1: The Boroxin-Boronic Acid Equilibrium

Users often ask: "My stoichiometry is off," or "The material looks different than the last batch." This is usually due to the dynamic equilibrium driven by moisture and base.

The Mechanism

In the presence of water or hydroxide bases, the boroxin ring opens to form the free boronic acid. This is a reversible process.

  • Dry Conditions: Favors the Boroxin (Trimer).

  • Wet/Basic Conditions: Favors the Boronic Acid (Monomer) and eventually the Boronate Anion.

Critical Note: For Suzuki-Miyaura couplings, the boronate anion is the active species that undergoes transmetallation. Therefore, some base and water are necessary to "activate" the boroxin, but too much leads to degradation.

BoroxinEquilibrium Boroxin Boroxin (Trimer) (Storage Form) BoronicAcid Boronic Acid (Monomer) (Intermediate) Boroxin->BoronicAcid + H2O / Mild Base BoronicAcid->Boroxin - H2O (Dehydration) Boronate Boronate Anion (Active Species) BoronicAcid->Boronate + OH- (Activation) Decomp Decomposition (Protodeboronation) Boronate->Decomp High T / Strong Base

Figure 1: The activation pathway. The goal is to reach the green "Boronate Anion" stage without slipping into the red "Decomposition" zone.

Part 2: Base Selection & Compatibility Matrix

The 3,4-difluoro substitution makes the C-B bond fragile. Strong bases (alkoxides, hydroxides) attack the boron center aggressively. If the transmetallation step is slow, the base will instead catalyze the cleavage of the C-B bond, yielding 1,2-difluorobenzene (an inert byproduct).

Compatibility Table
Base CategoryExamplesCompatibilityRecommendation
Strong Bases NaOH, KOH, NaOtBu, KOtBuLow Avoid. High risk of rapid protodeboronation, especially at T > 60°C.
Mild Carbonates

,

Medium Standard. Good for general couplings. Use with controlled water (e.g., Dioxane/H2O 10:1).
Weak/Bulky Bases

,

High Preferred. The "Gold Standard" for unstable fluorinated boronic acids.
Fluoride Bases CsF, TBAFSpecialized Excellent for anhydrous conditions. Activates boron via F-ligand without generating high concentrations of destructive hydroxide.
Organic Amines

, DIPEA
Variable Generally too weak for difficult couplings unless used in specific Pd-ligand systems (e.g., Buchwald precatalysts).

Part 3: Troubleshooting & Protocols

Scenario A: Low Yield & Formation of 1,2-Difluorobenzene

Diagnosis: Protodeboronation.[1][2] Cause: The base is too strong, or the reaction temperature is too high for the stability of the C-B bond. Solution:

  • Switch base to

    
      (Potassium phosphate tribasic monohydrate).
    
  • Lower reaction temperature (try 50-60°C instead of reflux).

  • Increase catalyst loading to speed up the productive cycle (transmetallation) over the destructive cycle.

Scenario B: Starting Material Remains (Boroxin Intact)

Diagnosis: Lack of activation. Cause: System is too dry. The boroxin ring is stable and hasn't hydrolyzed to the active boronate species. Solution:

  • Add a controlled amount of water (1-5% v/v).

  • Ensure the base is soluble in the co-solvent system.

Recommended Protocol: "Safe" Suzuki Coupling for Fluorinated Boroxins

This protocol minimizes C-B bond cleavage while ensuring sufficient activation.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • This compound (0.35 - 0.40 equiv) [Note: 0.33 equiv = 1.0 equiv of boronic acid]

    • 
       (2.0 - 3.0 equiv)
      
    • Pd Catalyst (e.g.,

      
       or 
      
      
      
      /XPhos) (1-5 mol%)
  • Solvent System:

    • 1,4-Dioxane / Water (10:1 ratio). The small water content is vital for hydrolyzing the boroxin.

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent mixture.

    • Heat to 60°C . Monitor by LCMS at 1 hour.

    • Stop heating immediately upon consumption of aryl halide to prevent product degradation.

Part 4: Mechanistic Insight (The "Why")

Why is the 3,4-difluoro pattern so problematic?

  • Inductive Effect (-I): Fluorine is highly electronegative. Two fluorines pull electron density away from the aromatic ring.

  • Lewis Acidity: This electron deficiency is transmitted to the boron atom, making it "hot" (highly Lewis acidic).

  • The Trap: While we want the boron to accept a base to activate (Step A below), the hyper-active boron can also accept a proton source or undergo hydrolysis that leads to C-B cleavage (Step B) if the metal catalyst doesn't intercept it quickly enough.

Protodeboronation cluster_pathways Competing Pathways Boroxin Fluorinated Boroxin Complex Activated 'Ate' Complex [Ar-B(OH)3]- Boroxin->Complex + Base / H2O Transmetallation Pathway 1 (Desired): Transmetallation to Pd --> Product Complex->Transmetallation Fast Pd Cycle Proto Pathway 2 (Undesired): Protodeboronation --> Ar-H + B(OH)3 Complex->Proto Slow Pd Cycle OR Excess Strong Base

Figure 2: The race between productive coupling (Green) and destructive protodeboronation (Red).

FAQ: Frequently Asked Questions

Q: Can I store the boroxin in solution? A: Only in anhydrous non-protic solvents (e.g., dry THF, dry DMF). In alcohols or wet solvents, it will hydrolyze to the boronic acid and eventually degrade.

Q: Why does the Certificate of Analysis (CoA) list "Boronic Acid" content? A: Commercial suppliers often analyze the material by HPLC in wet conditions, which converts the boroxin to the acid. The purity refers to the sum of Boroxin + Boronic Acid equivalents, as both are usable.

Q: Can I use CsF (Cesium Fluoride) instead of Carbonates? A: Yes. This is often the best method for highly unstable substrates. Use anhydrous conditions (DME or Toluene) with CsF. The fluoride anion activates the boron (


 species) without the presence of destructive hydroxide ions.

References

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry. Springer. (Standard text on Boronic Acid equilibrium).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.

Sources

Technical Support Center: Optimizing 3,4-Difluorophenyl Boroxine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Guide for Steric & Electronic Challenges in Fluorinated Aryl Couplings Ticket ID: TCH-SUP-BZ-34DF Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are likely encountering low yields or stalled reactions when coupling 3,4-difluorophenyl boroxine. While "steric hindrance" is a common initial diagnosis, the root cause with this specific reagent is often a combination of trimer stability (the boroxine form) and rapid protodeboronation due to the electron-withdrawing fluorine substituents.

This guide provides a technical breakdown to distinguish between steric barriers and kinetic traps, offering a validated protocol to maximize catalytic turnover.

Part 1: The "Steric" Illusion vs. The Kinetic Trap

The Core Problem: Boroxine Insolubility & Reactivity

Boroxines are cyclic trimers (anhydrides) of boronic acids.[1][2][3] Unlike the monomeric boronic acid, the boroxine is often less soluble and kinetically inert toward transmetallation.

  • The Misconception: Users often add more catalyst or heat, thinking the reaction is sterically hindered.

  • The Reality: The boroxine must hydrolyze to the boronic acid/boronate monomer to enter the catalytic cycle. Without controlled water, the reagent remains "locked" in the trimer.

The Fluorine Effect: Protodeboronation

The 3,4-difluoro substitution pattern is highly electron-withdrawing. This creates a paradox:

  • Activation: It facilitates the formation of the boronate "ate" complex (good).

  • Destruction: It significantly destabilizes the C-B bond, making the ring susceptible to protodeboronation (C-B cleavage by water/base) before the catalyst can use it.

Mechanism Visualization

The following diagram illustrates the critical equilibrium you must manage. If


, your yield vanishes.

BoroxineCycle Boroxine Boroxine Trimer (Storage Form) Low Reactivity BoronicAcid Boronic Acid Monomer (Active Species) Boroxine->BoronicAcid + H2O (Hydrolysis) Rate Limiting Step 1 BoronicAcid->Boroxine - H2O AteComplex Boronate 'Ate' Complex (Transmetallation Ready) BoronicAcid->AteComplex + Base (OH-) Product Coupled Biaryl (Desired Product) AteComplex->Product Pd(II)-Ar (Transmetallation) Deboronation Protodeboronation (Side Product: 1,2-Difluorobenzene) AteComplex->Deboronation Base/Heat (Side Reaction)

Figure 1: The activation pathway of aryl boroxines. Note that the 'Ate' complex is the fork in the road between success (coupling) and failure (protodeboronation).

Part 2: Strategic Solutions

Ligand Selection: The "Steric" Fix

If your electrophile (the halide partner) is sterically hindered, or if you need to outcompete protodeboronation, you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Recommendation: XPhos or SPhos .

  • Why: These ligands are bulky and electron-rich.[4] They facilitate rapid oxidative addition and, crucially, accelerate the transmetallation step, consuming the unstable boronate species before it can decompose [1].

Base & Solvent Engineering
  • Base: Avoid strong bases like NaOH or KOtBu, which accelerate deboronation. Use

    
     (Tripotassium Phosphate) . It provides a buffering effect that maintains a pH sufficient for activation but mild enough to suppress decomposition [2].
    
  • Water: You must add water, but strictly controlled. A ratio of 4:1 or 10:1 (Organic:Water) is ideal. Anhydrous conditions will fail to activate the boroxine; too much water promotes deboronation.

Part 3: Optimized Experimental Protocol

Objective: Coupling 3,4-difluorophenyl boroxine with a sterically hindered aryl bromide.

Reagents
  • Boron Source: 3,4-Difluorophenyl boroxine (1.5 equiv relative to halide).

  • Catalyst: XPhos Pd G2 or G3 (2–5 mol%). Alternatively: Pd(OAc)2 + XPhos (1:2 ratio).

  • Base:

    
     (3.0 equiv).[5]
    
  • Solvent: THF/Water (10:1 v/v) or Dioxane/Water (4:1 v/v).

Step-by-Step Procedure
  • Solids Assembly: Charge a reaction vial with the aryl bromide (1.0 equiv), 3,4-difluorophenyl boroxine (1.5 equiv),

    
     (3.0 equiv), and the Pd catalyst (e.g., XPhos Pd G2).
    
  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and phenol formation.

  • Solvent Addition: Add the degassed organic solvent (THF or Dioxane) first. Then, add the degassed water.

    • Critical: Do not mix the solvents beforehand if possible; adding water to the suspension helps initiate the hydrolysis of the boroxine surface.

  • Temperature Ramp: Heat to 60°C .

    • Note: Do not jump immediately to reflux (100°C). The 3,4-difluoro species is sensitive. Allow the coupling to initiate at a lower temperature to preserve the carbon-boron bond. If conversion is slow after 2 hours, increase to 80°C.

  • Monitoring: Monitor by HPLC/UPLC. Look specifically for 1,2-difluorobenzene (volatile). If this peak grows, your temperature is too high or your catalyst is inactive.

Part 4: Troubleshooting & FAQs

Decision Matrix for Low Yields

Troubleshooting Start Problem: Low Yield CheckSM Is Halide Consumed? Start->CheckSM CheckBoron Is Boroxine Consumed? CheckSM->CheckBoron No (Halide remains) Protodeboronation Issue: Protodeboronation (Boron lost to hydrolysis) CheckSM->Protodeboronation Yes (Halide gone, no product) CheckBoron->Protodeboronation Yes (Boron gone, 1,2-difluorobenzene formed) Inertness Issue: Boroxine Inertness (Boron stuck as trimer) CheckBoron->Inertness No (Boroxine remains solid/unreacted) Sol_Proto Use Anhydrous Conditions (CsF/Dioxane) Protodeboronation->Sol_Proto Fix: Switch to anhydrous base (CsF) or reduce water Sol_Inert Increase Water Ratio (to 4:1) Inertness->Sol_Inert Fix: Add more water or switch to SPhos CatDeath Issue: Catalyst Deactivation

Figure 2: Diagnostic logic for troubleshooting reaction failure modes.

Frequently Asked Questions

Q: Can I use ethanol as a co-solvent to help solubility? A: Proceed with caution. While ethanol dissolves boronic acids well, protic solvents can accelerate protodeboronation of fluorinated aromatics. If you must use an alcohol, n-Butanol is often less destructive than Ethanol or Methanol. However, THF/Water is superior for this specific coupling.

Q: Why not use the pinacol ester (Bpin) instead of the boroxine? A: If you can source or synthesize the Bpin ester, do it . The ester protects the boron from rapid hydrolysis and deboronation. However, boroxines are often the commercial source for these specific fluorinated building blocks. If you are stuck with the boroxine, you must manage the water equilibrium as described above [3].

Q: My reaction turns black immediately. Is this bad? A: "Palladium black" precipitation indicates catalyst decomposition (particle agglomeration). This often happens if the oxidative addition is too slow or the ligand is stripping off.

  • Fix: Ensure your ligand:Pd ratio is correct (1:1 for precatalysts like XPhos Pd G2, or 2:1 for free ligand/Pd(OAc)2).

Q: Is this actually steric hindrance? A: Unless you are coupling to a di-ortho substituted halide (e.g., 2,6-dimethylbromobenzene), the "steric" issue is likely the lattice energy of the boroxine trimer . It simply isn't dissolving. The "steric" solution (SPhos/XPhos) works because these ligands create a highly active catalyst that grabs the trace amount of dissolved monomer and reacts it immediately, pulling the equilibrium forward (Le Chatelier's principle).

References

  • Buchwald, S. L., et al. (2005). "Universal Catalysts for the Suzuki-Miyaura Coupling." Angewandte Chemie International Edition.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[4]

Sources

Validation & Comparative

19F NMR Characterization of 2,4,6-Tris(3,4-difluorophenyl)boroxin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and characterization protocol for 2,4,6-Tris(3,4-difluorophenyl)boroxin , designed for application scientists and drug development professionals.

Executive Summary: The Dynamic Equilibrium Challenge

In the development of fluorinated bioisosteres and covalent organic frameworks (COFs), This compound represents a critical intermediate. However, its characterization is plagued by a "silent" variable: the dynamic equilibrium between the boroxine (anhydride) and its corresponding boronic acid (3,4-difluorophenylboronic acid).

Conventional analytical methods (HPLC, 1H NMR) often fail to distinguish these species effectively due to rapid hydrolysis on-column or spectral overlap. This guide establishes 19F NMR as the superior quantitative tool, offering a distinct chemical shift window that resolves the boroxine/acid ratio in situ without sample destruction.

Comparative Landscape: Why 19F NMR?

The following table objectively compares 19F NMR against standard alternatives for characterizing fluorinated boroxines.

Feature19F NMR 1H NMR 11B NMR HPLC-MS
Specificity High. Distinct signals for Boroxine vs. Acid (

ppm).
Low. Aromatic region overlap; OH protons often invisible/broad.Medium. Can distinguish coordination (sp² vs sp³) but poor resolution for Acid/Boroxine mix.Variable. Boroxines hydrolyze on-column; difficult to quantify original ratio.
Sensitivity High. 83% relative sensitivity to 1H; 100% natural abundance.[1]High. Low. Broad signals due to quadrupolar relaxation (

).
High. But prone to ionization artifacts.
Solvent Effect Diagnostic. Shift sensitive to H-bonding and solvent coordination.Ambiguous. Low. N/A (Mobile phase dictates species).
In-Situ Analysis Yes. Can monitor dehydration/hydrolysis in real-time.Yes. Yes. No. Requires sampling/dilution.

Technical Deep Dive: Spectral Characteristics

The 3,4-Difluoro Spin System

Unlike mono-fluorinated systems, the 3,4-difluorophenyl motif presents a complex spin system.

  • Coupling: The two fluorine atoms (F3 and F4) are chemically distinct but magnetically coupled.

  • J-Coupling: Expect a strong

    
     coupling (
    
    
    
    Hz) and multiple
    
    
    /
    
    
    couplings (6-10 Hz).
  • Appearance: Without decoupling, signals appear as complex multiplets. With

    
    -decoupling (19F{1H}), they simplify to doublets (d).
    
Distinguishing Boroxine from Boronic Acid

The formation of the boroxine ring (dehydration) generally results in a deshielding effect .

  • Boronic Acid (Monomer): Signals appear slightly upfield.

  • Boroxine (Trimer): Signals appear downfield relative to the acid.

  • Observation: In "wet" organic solvents (e.g., non-dried CDCl

    
    ), you will often observe two sets of signals : a major set (boroxine) and a minor set (acid), or vice versa depending on concentration and water content.
    

Experimental Protocol: The "Solvent Titration" Method

To rigorously validate the identity of the boroxine, use this self-validating protocol. This method uses controlled hydrolysis to confirm peak assignments.

Reagents & Equipment
  • Analyte: this compound (approx. 10-15 mg).

  • Solvent A (Anhydrous): CDCl

    
     (dried over molecular sieves) or Acetone-
    
    
    
    .
  • Solvent B (Hydrolytic): D

    
    O or CD
    
    
    
    OD.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) - Optional but recommended for accurate referencing.
Step-by-Step Workflow
  • Sample Preparation (Dry): Dissolve 10 mg of the boroxine in 0.6 mL of Solvent A inside a glovebox or under inert atmosphere if possible.

  • Acquisition 1 (The "Native" State):

    • Run a standard 19F NMR (and 19F{1H} if available).

    • Expectation: You should see the primary boroxine signals. If the solvent is not perfectly dry, minor peaks of the boronic acid may appear.

  • Perturbation (The "Hydrolysis" Test):

    • Add 20

      
      L of Solvent B  (D
      
      
      
      O) directly to the NMR tube. Shake vigorously.
    • Wait 5-10 minutes for equilibrium.

  • Acquisition 2 (The "Hydrolyzed" State):

    • Run the 19F NMR again.[2]

    • Expectation: The "Boroxine" peaks will decrease in intensity or disappear, while the "Acid" peaks will grow significantly.

  • Data Analysis:

    • Calculate the integration ratio between the two species to determine purity.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision tree and chemical pathways involved in the characterization process.

BoroxineCharacterization Start Unknown Sample (Suspected Boroxine) SolventDry Dissolve in Anhydrous CDCl3 Start->SolventDry NMR1 Acquire 19F NMR SolventDry->NMR1 Result1 Single Set of Signals? NMR1->Result1 PureBoroxine High Purity Boroxine (Kinetic Trap) Result1->PureBoroxine Yes Mixture Mixture Observed (Boroxine + Acid) Result1->Mixture No (Two sets) ActionAddD2O Add 20uL D2O (Force Hydrolysis) PureBoroxine->ActionAddD2O Validate Mixture->ActionAddD2O Confirm ID NMR2 Acquire 19F NMR (t=10min) ActionAddD2O->NMR2 Comparison Compare Spectra: Did Major Peaks Shift/Convert? NMR2->Comparison Conclusion1 Confirmed: Original Major Peak = Boroxine New Peak = Boronic Acid Comparison->Conclusion1 Yes (Shift to Acid) Conclusion2 Ambiguous: Check for other impurities (Silanes, precursors) Comparison->Conclusion2 No Change

Caption: Workflow for distinguishing Boroxine from Boronic Acid using 19F NMR solvent titration.

Expected Chemical Shift Data (Reference)

While exact shifts vary by concentration and temperature, the following ranges are typical for 3,4-difluorophenyl systems referenced to CFCl


 (0 ppm).
SpeciesF3 Position (

ppm)
F4 Position (

ppm)
Multiplicity (Uncoupled)
Boroxine (Trimer)

to


to

ddd (complex)
Boronic Acid (Monomer)

to


to

ddd (complex)

Note: The Boroxine is typically deshielded (less negative ppm) compared to the acid form.

References

  • Tokunaga, Y. et al. (2010). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Bull. Chem. Soc. Jpn.

  • Lennox, A. J. J.[3] & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Cyrański, M. K. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. Molecules.

  • Smith, A. J. R. et al. (2022).[4] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances.

Sources

Decoupling Dehydration from Melting: A Comparative Guide to 3,4-Difluorophenylboronic Acid and its Boroxine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter researchers struggling with inconsistent analytical data for arylboronic acids. A classic example is 3,4-difluorophenylboronic acid . If you consult major commercial suppliers, you will find its melting point listed anywhere from 289 °C to 310 °C[1]. However, from a thermodynamic standpoint, this is a physical impossibility for the free monomeric acid.

This guide objectively compares 3,4-difluorophenylboronic acid with its anhydride counterpart, tris(3,4-difluorophenyl)boroxine , explaining the mechanistic causality behind their thermal behaviors and providing self-validating protocols for your laboratory workflows.

Mechanistic Causality: The Dehydration Equilibrium

The discrepancy in literature melting points stems from the inherent thermal instability of the boronic acid functional group. When 3,4-difluorophenylboronic acid is heated in a standard capillary melting point apparatus, it does not melt; it dehydrates.

Three molecules of the free acid condense to form a six-membered cyclotrimeric anhydride known as a boroxine, releasing three molecules of water in the process[2]. Because this thermal dehydration occurs at temperatures much lower than the melting point of the resulting boroxine (typically between 100–140 °C), the solid transitions entirely into the anhydride before reaching its melting phase. Thus, the widely reported melting point of >289 °C actually belongs to the boroxine formed in situ during the test[3].

BoroxineEquilibrium Acid 3,4-Difluorophenylboronic Acid (Free Acid) Dehydration Thermal Dehydration (> 100 °C, - 3 H₂O) Acid->Dehydration Boroxine Tris(3,4-difluorophenyl)boroxine (Cyclic Anhydride) Dehydration->Boroxine Hydrolysis Ambient Hydrolysis (+ 3 H₂O) Boroxine->Hydrolysis Hydrolysis->Acid

Fig 1: Thermodynamic equilibrium between 3,4-difluorophenylboronic acid and its boroxine.

Comparative Quantitative Data

To ensure accurate reaction stoichiometry and analytical tracking, it is critical to distinguish the physical properties of the free acid from the boroxine[4].

Parameter3,4-Difluorophenylboronic AcidTris(3,4-difluorophenyl)boroxine
Chemical Formula C₆H₅BF₂O₂C₁₈H₉B₃F₆O₃
Molecular Weight 157.91 g/mol 419.69 g/mol
True Thermal Event ~100–140 °C (Dehydration)289–310 °C (True Melt)
Commercial Listed MP 289–310 °C (Conflated)[1]289–310 °C[4]
Physical State White powder/crystalsWhite powder/crystals
Suzuki Stoichiometry 1.0 equivalent per halide0.33 equivalents per halide

Experimental Protocols: Self-Validating Systems

To definitively prove the relationship between the acid and the boroxine in your own lab, utilize the following orthogonal workflows. The first protocol synthesizes the pure boroxine, while the second uses thermal analysis to validate the first.

Protocol 1: Quantitative Dehydration via Azeotropic Distillation

Objective: Isolate pure tris(3,4-difluorophenyl)boroxine to serve as an analytical standard.

  • Step 1: Suspend 3,4-difluorophenylboronic acid (10.0 mmol, 1.58 g) in 50 mL of anhydrous toluene in a round-bottom flask.

  • Step 2: Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Step 3: Heat the mixture to 110 °C.

    • Causality: Toluene forms a minimum-boiling azeotrope with water. As the acid thermally dehydrates, the water is physically removed from the equilibrium system, driving the reaction to 100% conversion according to Le Chatelier’s principle.

  • Step 4: Maintain reflux until water accumulation in the trap ceases (typically 2 hours).

  • Step 5: Evaporate the solvent under reduced pressure to yield quantitative tris(3,4-difluorophenyl)boroxine.

Protocol 2: DSC/TGA Orthogonal Validation

Objective: Decouple the dehydration event from the true melting point[3].

  • Step 1: Load 5.0 mg of the commercial 3,4-difluorophenylboronic acid into an aluminum Differential Scanning Calorimetry (DSC) pan. Use a pinhole-vented lid.

    • Causality: A hermetically sealed pan would trap the released water vapor, artificially suppressing the dehydration equilibrium and altering the thermal profile.

  • Step 2: Heat the sample from 25 °C to 350 °C at a ramp rate of 10 °C/min under a 50 mL/min N₂ purge.

  • Step 3 (Observation): The thermogram will reveal a broad endotherm between 100–140 °C accompanied by a ~11.4% mass loss in the Thermogravimetric Analysis (TGA). This corresponds to the loss of 1 equivalent of H₂O per boron atom. A second, sharp endotherm without mass loss will appear at 289–310 °C.

  • Step 4 (Self-Validation): Repeat the analysis using the synthesized boroxine from Protocol 1. The 100–140 °C endotherm will be entirely absent, leaving only the 289–310 °C melting peak[2]. This orthogonally validates that the high-temperature melting point belongs exclusively to the anhydride.

Application Insights in Drug Development

Understanding this phase behavior is not just an analytical exercise; it directly impacts synthetic yields in drug discovery.

If a bottle of 3,4-difluorophenylboronic acid is stored improperly and partially dehydrates to the boroxine over time, the active boron molarity per gram increases. Weighing this partially dehydrated mixture as if it were 100% free acid leads to an excess of boron equivalents in Suzuki-Miyaura cross-couplings, which can promote unwanted homocoupling byproducts. For highly moisture-sensitive catalytic cycles, many process chemists prefer to intentionally synthesize and use the pure boroxine (Protocol 1) to maintain absolute control over stoichiometry and eliminate water from the reaction matrix.

References

  • ResearchGate. Melting temperatures and enthalpies of fusion of investigated compounds. Retrieved from:[Link]

  • eScholarship.org (UC Santa Cruz). Analysis of Boronic Acids. Retrieved from:[Link]

Sources

A Comparative Guide to Elemental Analysis Strategies for Novel Organoboron Compounds: A Case Study of C18H9B3F6O3

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a foundational step in its characterization, ensuring its purity and confirming its chemical identity. This guide provides an in-depth technical comparison of analytical strategies for the elemental analysis of complex organoboron compounds, using the representative molecule C18H9B3F6O3. As a compound featuring a carbon-hydrogen framework alongside the challenging elements boron and fluorine, C18H9B3F6O3 serves as an excellent model for exploring the nuances of achieving accurate and reliable elemental analysis.

This guide moves beyond a simple listing of standards. Instead, it presents a comparative analysis of two primary analytical workflows, detailing the necessary certified reference materials (CRMs), the underlying scientific principles of the chosen methodologies, and the critical experimental considerations. Our objective is to equip the reader with the expertise to select and implement a robust analytical strategy tailored to their specific laboratory capabilities and data quality requirements.

The Challenge: The Absence of a Direct Standard

A search for a commercially available elemental analysis standard specifically for C18H9B3F6O3 will likely prove fruitless. Such highly specific standards are rarely produced. Therefore, the analytical scientist must employ a strategy that relies on well-characterized, matrix-matched (where possible), and internationally recognized standards for the individual elements. The choice of analytical technique will, in turn, dictate the most appropriate standards for calibration and validation.

Comparative Analytical Strategies

We will explore two primary strategies for the elemental analysis of C18H9B3F6O3:

  • Strategy 1: Combustion Analysis for Carbon, Hydrogen, and Oxygen. This is a fundamental and widely used technique for the determination of C, H, N, and S in organic compounds. Oxygen is typically determined by pyrolysis.

  • Strategy 2: A Hybrid Approach. This strategy combines combustion analysis for C and H with more specific techniques for boron and fluorine, namely Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for boron and Combustion Ion Chromatography (CIC) for fluorine.

The following sections will delve into the specifics of each strategy, including a comparison of the required standards.

Strategy 1: Combustion Analysis for C, H, and O

Combustion analysis is a robust and highly accurate method for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] The sample is combusted in a high-temperature furnace in the presence of oxygen, converting the elements into their gaseous oxides (CO2, H2O, SO2) and N2. These gases are then separated and quantified using various detectors, typically a thermal conductivity detector (TCD). Oxygen is determined separately by high-temperature pyrolysis, where the sample is heated in an inert gas stream, and the resulting CO is measured.

Recommended Standards for Combustion Analysis

For the analysis of C18H9B3F6O3, a single, multi-element standard is not available. Therefore, the instrument should be calibrated using a series of pure, stable organic compounds with well-defined elemental compositions.

Standard TypeAnalyte(s)Recommended Standard(s)Supplier ExamplesKey Considerations
Primary Calibration C, HAcetanilide, Benzoic AcidElemental Microanalysis, Agilent, PerkinElmerHigh purity, stable, non-hygroscopic. Used to create a multi-point calibration curve.
Validation/Check Standard C, H, OSulfanilamide, EDTA, CystineElemental Microanalysis, Thermo Fisher ScientificShould be from a different source than the primary calibration standards. Used to verify the accuracy of the calibration.
Boron-Containing Standard (for matrix matching) C, H, BBoric Acid (as a potential interferent check)NIST (SRM 3107 for Boron content), AgilentWhile not a primary calibrant for C/H, analyzing a boron-rich compound can help assess potential matrix effects or interferences.
Fluorine-Containing Standard (for matrix matching) C, H, F4-Fluorobenzoic AcidSigma-Aldrich, Thermo Fisher ScientificSimilar to the boron standard, this helps to ensure that the presence of fluorine does not interfere with the C and H determination.
Experimental Protocol: Combustion Analysis for C and H
  • Instrument Preparation: Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's instructions. Leak-check the system.

  • Calibration:

    • Accurately weigh (to 0.001 mg) a series of at least three different weights of a primary standard (e.g., acetanilide) spanning the expected weight range of the C18H9B3F6O3 samples.

    • Analyze the standards and generate a linear calibration curve for carbon and hydrogen. The correlation coefficient (R²) should be >0.999.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the C18H9B3F6O3 sample into a tin capsule.

    • Analyze the sample. The instrument software will use the calibration curve to calculate the weight percent of C and H.

  • Validation:

    • Analyze a check standard (e.g., sulfanilamide) to verify the calibration. The results should be within the certified uncertainty of the standard.

Workflow for Combustion Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh_sample Accurately weigh sample and standards combustion Combustion in O2 (e.g., 950°C) weigh_sample->combustion instrument_prep Instrument Setup & Conditioning instrument_prep->combustion reduction Reduction of NOx (e.g., 650°C) combustion->reduction separation Gas Chromatographic Separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection calibration Generate Calibration Curve from Standards detection->calibration quantification Quantify %C & %H in Sample calibration->quantification

Caption: Workflow for C/H determination by combustion analysis.

Advantages and Disadvantages of Strategy 1
  • Advantages:

    • High precision and accuracy for C and H.

    • Relatively fast analysis time per sample.

    • Well-established and widely available instrumentation.[1]

  • Disadvantages:

    • Not suitable for direct determination of boron and fluorine. Boron can form refractory carbides, and fluorine is highly reactive and requires special handling.[2][3]

    • Requires a separate method for boron and fluorine analysis, leading to a fragmented workflow.

Strategy 2: A Hybrid Approach (Combustion, ICP-OES, and CIC)

This strategy acknowledges the limitations of a single technique for a complex molecule like C18H9B3F6O3. It employs the most suitable technique for each element or group of elements.

  • Carbon and Hydrogen: Determined by combustion analysis as described in Strategy 1.

  • Boron: Determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after microwave digestion of the sample.

  • Fluorine: Determined by Combustion Ion Chromatography (CIC). This technique involves combusting the sample, absorbing the resulting hydrogen fluoride (HF) in an aqueous solution, and quantifying the fluoride ion using ion chromatography.[4][5]

Recommended Standards for the Hybrid Approach

In addition to the combustion analysis standards listed previously, the following are required:

Standard TypeAnalyte(s)Recommended Standard(s)Supplier ExamplesKey Considerations
ICP-OES Calibration BoronNIST SRM 3107 (Boric Acid in water)NIST, Agilent, Thermo Fisher ScientificThis is a primary standard for boron.[6] It is used to prepare a series of calibration standards in the same acid matrix as the digested samples.
CIC Calibration FluorineNIST SRM 3183 (Sodium Fluoride in water)NIST, Sigma-Aldrich (Certipur®)A primary standard for fluoride, used to prepare calibration standards for the ion chromatograph.[7][8][9]
ICP-OES Check Standard BoronA certified boron standard from a different manufacturer or lot number than the calibration standard.CPAchem, AgilentEssential for independent verification of the calibration.[10][11]
CIC Check Standard FluorineA certified fluoride standard from a different source.Thermo Fisher Scientific, AgilentVerifies the accuracy of the fluoride measurement.[12]
Experimental Protocol: Boron by ICP-OES
  • Sample Digestion:

    • Accurately weigh the C18H9B3F6O3 sample into a microwave digestion vessel.

    • Add a suitable mixture of high-purity acids (e.g., nitric acid and hydrofluoric acid). Caution: Handle HF with extreme care and appropriate personal protective equipment.

    • Digest the sample using a validated microwave digestion program.

    • Once cool, dilute the digestate to a known volume with deionized water.

  • ICP-OES Analysis:

    • Prepare a series of boron calibration standards from the NIST SRM 3107, matching the acid matrix of the digested samples.

    • Calibrate the ICP-OES instrument.

    • Analyze the digested sample solutions, ensuring they fall within the linear range of the calibration.

Experimental Protocol: Fluorine by CIC
  • Sample Preparation:

    • Accurately weigh the C18H9B3F6O3 sample into a combustion boat.

  • Combustion and Absorption:

    • Introduce the sample into the combustion furnace (typically >900°C) with a stream of oxygen and water vapor.

    • The combustion gases are passed through an absorption tube containing an appropriate aqueous solution to trap the resulting hydrogen fluoride as fluoride ions.

  • Ion Chromatography Analysis:

    • Inject the absorption solution into an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.

    • Prepare a calibration curve using standards made from NIST SRM 3183.

    • Quantify the fluoride concentration in the absorption solution. The US EPA Method 1621 provides a comprehensive framework for this type of analysis.[13]

Workflow for the Hybrid Approach

cluster_ch C & H Analysis cluster_b Boron Analysis cluster_f Fluorine Analysis cluster_data Final Composition combustion_ch Combustion Analysis (as in Strategy 1) combine Combine %C, %H, %B, %F, %O (by difference) combustion_ch->combine digest Microwave Digestion icp ICP-OES Analysis digest->icp icp->combine combustion_f Combustion & Absorption ic Ion Chromatography Analysis combustion_f->ic ic->combine

Caption: Workflow for the hybrid analytical approach.

Advantages and Disadvantages of Strategy 2
  • Advantages:

    • Each element is analyzed by a technique optimized for its determination, leading to higher accuracy and reliability.

    • Addresses the challenges of analyzing boron and fluorine directly.

    • Provides a more complete elemental profile.

  • Disadvantages:

    • Requires access to multiple, specialized instruments (Combustion Analyzer, ICP-OES, CIC).

    • More complex and time-consuming workflow.

    • Sample digestion for ICP-OES carries its own risks and potential for contamination.

Conclusion and Recommendations

The choice between these two strategies will depend on the specific context of the research and the resources available.

  • For routine analysis where only the C and H content needs to be confirmed with high precision , and the presence of boron and fluorine is assumed, Strategy 1 is a rapid and cost-effective approach.

  • For the complete and accurate elemental characterization of a novel compound like C18H9B3F6O3, which is essential for publication, patent applications, and regulatory submissions, Strategy 2 is unequivocally the superior choice. The hybrid approach provides a more trustworthy and comprehensive dataset by employing the most appropriate analytical tool for each element.

Ultimately, the self-validating system is one where the sum of the experimentally determined weight percentages of all elements (C, H, B, F, and O by difference) is close to 100%. Achieving this requires careful selection of standards, meticulous experimental technique, and a thorough understanding of the capabilities and limitations of each analytical method.

References

  • CPAchem, Boron B - 1000 mg/l in H2O for ICP. [Link]

  • National Institute of Metrology, China, Certificate of Certified Reference Material (Fluorine). [Link]

  • NIST, Standard Reference Material® 3107 - Certificate of Analysis - Boron (B) Standard Solution. [Link]

  • NIST, Standard Reference Material® 3183 - Certificate of Analysis - Fluoride (F-) Standard Solution. [Link]

  • BAM, Certification Report for the Reference Materials ERM-AE123 and ERM-AE124 - Certified for their boron isotope composition. [Link]

  • FLUXANA, Reference Materials. [Link]

  • Agilent, CERTIFICATE OF ANALYSIS - Boron AA Standard. [Link]

  • Agilent, Elemental Inorganic Standards. [Link]

  • Trace Elemental Instruments, US EPA Finalizes Method 1621 for AOF Identification. [Link]

  • LCGC International, Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • Elementar, Elemental analysis: operation & applications. [Link]

  • US EPA, Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • NIH National Library of Medicine, Combustion ion chromatography for extractable organofluorine analysis. [Link]

  • ACS Publications, High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. [Link]

  • Agilent, Agilent Inorganic Certified Reference Materials and Standards. [Link]

  • German Environmental Specimen Bank, Guidelines for Chemical Analysis: Determination of the Elemental Content of Environment Samples using ICP-OES. [Link]

  • Scribd, Agilent AA Single and Multi-Element Standards. [Link]

  • ResearchGate, Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

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Technical Guide: 2,4,6-Tris(3,4-difluorophenyl)boroxin vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Efficiency vs. Stability Trade-off

In the development of fluorinated pharmaceuticals, the choice between 2,4,6-Tris(3,4-difluorophenyl)boroxin (TDFPB) and 3,4-Difluorophenylboronic acid pinacol ester (3,4-F2-Ph-Bpin) is a decision between atom economy and process robustness.

  • The Boroxin (TDFPB) is the high-performance, atom-efficient choice. It behaves as a dehydrated concentrate of the free boronic acid. It offers rapid transmetallation rates but carries a high risk of protodeboronation due to the electron-deficient nature of the 3,4-difluorophenyl ring.

  • The Pinacol Ester (Bpin) is the "armored" alternative. It sacrifices atom economy and reaction speed for superior stability against hydrolysis and protodeboronation, making it the preferred reagent for scale-up of sensitive substrates or when purification by chromatography is required.

Part 1: Physicochemical & Mechanistic Divide

The Nature of the Reagents

The fundamental difference lies in the boron speciation. Commercial "3,4-difluorophenylboronic acid" often exists as a partial or complete equilibrium mixture with its cyclic trimer, the boroxin.

FeatureBoroxin (TDFPB)Pinacol Ester (Bpin)
Formula (C₆H₃F₂)₃B₃O₃C₁₂H₁₅BF₂O₂
Active Boron % (wt) ~7.8% (High)~4.5% (Low)
Atom Economy Excellent (Byproduct: Boric acid)Poor (Byproduct: Pinacol)
Lewis Acidity High (Empty p-orbital exposed)Moderate (Attenuated by steric bulk/donation)
Solubility High in polar organics (THF, DMSO)Universal (Non-polar to Polar)
The Fluorine Effect & Protodeboronation

The 3,4-difluoro substitution pattern renders the aromatic ring electron-deficient (


-withdrawing). This has two critical mechanistic consequences:
  • Accelerated Transmetallation: The electron-poor ring facilitates the transfer of the aryl group to the Palladium(II) center compared to electron-rich analogs.

  • Protodeboronation Risk: The C-B bond is weakened toward heterolytic cleavage. Under basic conditions, the "ate" complex (boronate anion) can undergo ipso-protonation by water, destroying the reagent before it couples.

Mechanistic Insight: Boroxins hydrolyze rapidly in the presence of water and base to form the active boronate species. Pinacol esters are kinetically slower to hydrolyze, providing a "slow-release" of the active species that can mitigate the concentration of the unstable "ate" complex, thereby reducing protodeboronation.

Mechanistic Pathway Visualization

ReactivityLandscape Boroxin Boroxin (Trimer) (High Lewis Acidity) Acid Free Boronic Acid (Transient) Boroxin->Acid + H2O (Fast) Bpin Pinacol Ester (Steric Protection) Bpin->Acid + H2O / Base (Slow/Rate Limiting) Ate [Ar-B(OH)3]- 'Ate' Complex (Active Species) Bpin->Ate Direct Activation (Requires Alkoxide/F-) Acid->Ate + OH- Pd_Cycle Pd(II) Transmetallation (Product Formation) Ate->Pd_Cycle Fast Coupling Decomp Protodeboronation (Ar-H Waste) Ate->Decomp Side Reaction (Risk for 3,4-F2)

Figure 1: The Reactivity Landscape. Note that the Boroxin enters the active "Ate" pool rapidly, risking overdose and decomposition, while Bpin acts as a slow-release reservoir.

Part 2: Experimental Protocols

Protocol A: High-Throughput Coupling (Boroxin Route)

Best for: Small scale discovery, stable substrates, maximizing reaction speed.

Rationale: The boroxin behaves like the free acid. We use a biphasic system to ensure rapid dissolution and base interaction.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • TDFPB (0.35 equiv) (Note: 0.33 equiv = 1.0 stoichiometry of Ar)

    • Pd(dppf)Cl₂ (3 mol%)

    • K₂CO₃ (2.0 equiv)

  • Solvent System: 1,4-Dioxane : Water (4:1). The water is mandatory to hydrolyze the anhydride ring.

  • Procedure:

    • Charge solids into a vial.

    • Add degassed solvent.

    • Heat to 80°C.

    • Monitor: Check LCMS at 1 hour. The reaction is typically complete < 2 hours due to the high concentration of active boronate.

Protocol B: Controlled Release Coupling (Bpin Route)

Best for: Scale-up, minimizing protodeboronation, difficult purifications.

Rationale: We use a weaker base or anhydrous activation to prevent the rapid buildup of the unstable boronate anion.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3,4-F2-Ph-Bpin (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%) or Pd-XPhos G3 (2 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent System: Toluene : Water (10:1) or Anhydrous THF with CsF (for water-sensitive substrates).

  • Procedure:

    • Heat to 90-100°C.

    • Monitor: Reaction may take 4-12 hours. The pinacol ester releases the active species slowly, protecting the 3,4-difluorophenyl moiety from protonolysis.

Part 3: Data Comparison & Decision Matrix

Atom Economy Analysis

For a hypothetical coupling yielding a product of MW 300:

MetricBoroxin RouteBpin Route
Reagent MW ~413 g/mol (Trimer)~240 g/mol (Monomer)
Boron Source Mass Required 138 mg (for 1 mmol product)240 mg (for 1 mmol product)
Byproduct Mass ~62 mg (Boric acid/salts)~118 mg (Pinacol)
Purification Impact Boric acid washes out with water.Pinacol often co-elutes or streaks on silica.
Stability Data (Grounding)

Based on kinetic studies of polyfluoroaryl boronates (Lloyd-Jones et al.):

  • Hydrolysis t₁/₂ (pH 13, 25°C):

    • Boroxin/Acid: < 1 minute (Instantaneous speciation).

    • Bpin: > 60 minutes (Rate-limiting step).

  • Protodeboronation Rate (k_obs):

    • The 3,4-difluoro "ate" complex decomposes ~100x faster than the phenyl analog.

    • Using Bpin reduces the standing concentration of the "ate" complex, effectively suppressing the side reaction.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Source: Journal of the American Chemical Society (2021).[1] Key Insight: Establishes that pinacol esters attenuate protodeboronation by orders of magnitude compared to free acids/boroxins in fluorinated systems. URL:[Link]

  • Selection of Boron Reagents for Suzuki–Miyaura Coupling. Source: Chemical Society Reviews (2014). Key Insight: comprehensive comparison of atom economy and reactivity profiles between boroxins, acids, and esters. URL:[Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Source: Hall, D. G. (Ed.).[2][3] Wiley-VCH. Key Insight: Standard text confirming the equilibrium between electron-deficient boronic acids and their boroxin trimers. URL:[Link][2]

Sources

Technical Guide: Distinguishing Boroxine Impurities in Boronic Acid Samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity" Paradox

For researchers working with Suzuki-Miyaura couplings or proteasome inhibitors, boronic acid purity is often a source of confusion. Unlike standard organic impurities, the presence of boroxine (the cyclic trimer anhydride) is not necessarily a degradation product but a thermodynamic state.

Boronic acids (


) exist in a dynamic equilibrium with their dehydrated boroxine form (

).[1] This guide provides an objective comparison of analytical methods to distinguish and quantify these species, highlighting why standard protocols often yield false positives.

The Mechanism: Dynamic Equilibrium

Before selecting an analytical method, one must understand the behavior of the sample. Boroxine formation is an entropy-driven dehydration process.

  • Solid State: Samples often exist as mixtures of acid and boroxine depending on drying history and storage humidity.

  • Solution: The ratio is dictated by the solvent's water content and polarity.

Visualization: The Dehydration Equilibrium

The following diagram illustrates the reversible stoichiometry that complicates analysis.

BoroxineEquilibrium cluster_conditions Environmental Factors Acid 3 × Boronic Acid (R-B(OH)₂) Transition Dehydration (Entropy Driven) Acid->Transition Equilibrium Boroxine Boroxine Trimer (RBO)₃ Transition->Boroxine Water 3 × H₂O Transition->Water Factors Vacuum Drying: Shifts Right → Wet Solvents: Shifts Left ← Heat: Shifts Right →

Fig 1. The thermodynamic equilibrium between boronic acid monomers and boroxine trimers.

Comparative Analysis of Detection Methods

The following table summarizes the efficacy of common analytical techniques in distinguishing these species.

MethodCapabilityReliabilityPrimary Artifact/Risk
Solution NMR (

H)
High (in dry solvent)ExcellentFast exchange in wet solvents merges signals.
Mass Spectrometry (ESI) Low PoorGas-phase dehydration creates false boroxine signals.
IR Spectroscopy Medium GoodQualitative only; requires solid-state reference.
Karl Fischer (KF) High (Quantitative)ExcellentStandard MeOH reagents cause esterification errors.

Detailed Methodologies & Protocols

Method A: NMR Spectroscopy (The Structural Gold Standard)

The Pitfall: In


 or wet 

, the hydrolysis rate is faster than the NMR timescale. You will observe a single, averaged set of peaks, leading to the incorrect conclusion that only the acid exists.

The Solution: You must slow the exchange using a dry, non-protic solvent.

Validated Protocol:
  • Solvent Preparation: Store

    
     or 
    
    
    
    over activated 4Å molecular sieves for at least 24 hours.
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of the dry solvent.

  • Acquisition: Run a standard

    
    H NMR immediately.
    
  • Analysis:

    • Acid: Look for the

      
       protons (typically broad singlets around 8.0–9.0 ppm in DMSO).
      
    • Boroxine: Look for aromatic/alkyl shifts slightly downfield (0.1–0.5 ppm difference) compared to the monomer.

    • Stoichiometry: If distinct peaks appear, integration provides the molar ratio.

Expert Insight: If peaks are broad, cool the probe to 250K. This slows the exchange rate, sharpening the distinct signals for the monomer and trimer.

Method B: Mass Spectrometry (The False Positive Trap)

The Pitfall: Researchers often inject a pure boronic acid sample into an LC-MS (ESI) and see a dominant peak at


.
Causality:  The desolvation process in the ESI source (high heat + gas flow) mimics the dehydration reaction. The boroxine is formed inside the instrument, not in your sample.

Recommendation:

  • Do NOT use standard ESI-MS to quantify boroxine impurities.

  • Alternative: Use Cold Spray Ionization (CSI) if available, which operates at lower temperatures, preserving solution-state speciation.

Method C: Solid-State IR Spectroscopy

Why use it: It analyzes the bulk material without dissolving it, preventing equilibrium shifts caused by solvents.

Diagnostic Bands:
  • Boronic Acid: Strong O-H stretch (~3200-3400 cm⁻¹) and B-O stretch (~1340 cm⁻¹).

  • Boroxine: Distinct lack of O-H stretch (unless mixed) and a characteristic ring deformation band often found near 670–705 cm⁻¹ .

Method D: Quantitative Purity via Modified Karl Fischer

The Pitfall: Standard Karl Fischer (KF) reagents contain methanol. Boronic acids react with methanol to form methyl esters (


) and water. This released water is titrated, resulting in falsely high water content  readings (often >100% theoretical).[2]
Validated Protocol (Methanol-Free):
  • Reagent Selection: Use a Ketone/Aldehyde specific KF reagent (methanol-free). These typically use methoxyethanol or chloroform/pyridine mixtures.

  • Blanking: Pre-titrate the solvent to dryness.

  • Titration: Add a known mass of boronic acid.

  • Calculation:

    • Total Water Detected = Free

      
       + Water from Boroxine Hydrolysis.
      
    • Since Boroxine + 3

      
      
      
      
      
      3 Acid, the water consumption allows back-calculation of the boroxine content if the "dry" weight is known.

Decision Workflow

Use this logic tree to determine the correct analytical path for your sample.

DecisionTree Start Start: Characterize Sample Goal What is the goal? Start->Goal Qual Identify Species Goal->Qual Structure Quant Quantify Purity/Water Goal->Quant Composition Solubility Is it soluble in dry CDCl3/DMSO? Qual->Solubility KF_Check Do you have MeOH-free reagents? Quant->KF_Check NMR Run 1H NMR (Dry Solvent) Solubility->NMR Yes IR Solid State IR (Look for 705 cm⁻¹) Solubility->IR No KF_Good Run Modified KF (Accurate Water) KF_Check->KF_Good Yes KF_Bad STOP: Standard KF will fail (Esterification) KF_Check->KF_Bad No

Fig 2. Analytical decision matrix for boronic acid characterization.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link

  • Tokunaga, Y., et al. (2002).[3] "Thermodynamic Parameters for the Formation of Boroxine." Journal of Organic Chemistry, 67(18). Link

  • Marinaro, W. A., et al. (2012).[4] "Properties of a model aryl boronic acid and its boroxine." Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[4] Link

  • Metrohm Application Bulletin. "Water Determination by Karl Fischer Titration: Interferences." (Specific reference to Boric Acid esterification). Link

  • Côté, A. P., et al. (2005).[3] "Porous, Crystalline, Covalent Organic Frameworks." Science, 310(5751), 1166-1170. (Demonstrates IR bands for boroxine formation). Link

Sources

Comparative Stability Guide: Difluoro vs. Trifluoro Phenyl Boroxines in Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate fluorinated phenyl boroxine for advanced materials—such as lithium-ion battery electrolytes, self-healing polymers, or dynamic covalent frameworks—requires a rigorous understanding of structure-property relationships. Boroxines are six-membered heterocyclic anhydrides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) formed via the entropically driven dehydration of boronic acids.

When comparing tris(2,6-difluorophenyl)boroxine (DF) and tris(2,4,6-trifluorophenyl)boroxine (TF) , the addition of a single fluorine atom at the para-position fundamentally alters the thermodynamic and kinetic stability of the molecule. This guide objectively compares these two critical compounds, elucidating the mechanistic causality behind their hydrolytic stability and anion-binding efficacy.

Mechanistic Causality: Electronic Effects vs. Steric Shielding

The stability of a boroxine ring is dictated by a delicate balance between the Lewis acidity of the boron centers and the steric protection afforded by the aryl substituents.

  • Lewis Acidity & Inductive Effects: Fluorine exerts a powerful electron-withdrawing inductive effect (-I). In TF, the inclusion of the para-fluorine further depletes electron density from the empty p-orbital of the boron atom compared to DF. While the para-fluorine also contributes a minor resonance-donating effect (+R), the inductive withdrawal dominates, rendering the boron centers in TF significantly more electrophilic[1].

  • Hydrolytic Vulnerability: Boroxine rings are highly susceptible to nucleophilic attack by water, which induces ring cleavage and reversion to the monomeric boronic acid[2]. Both DF and TF feature fluorine atoms at the 2 and 6 (ortho) positions, which provide critical steric shielding around the boron atom. However, empirical studies demonstrate that compounds with two ortho-fluorine atoms can exhibit compromised hydrolytic stability[3]. The extreme Lewis acidity induced by the 2,4,6-trifluoro substitution in TF outcompetes the steric protection, making TF kinetically more vulnerable to hydrolysis than DF in moisture-rich environments[3].

  • Anion Binding (Electrolyte Stability): In non-aqueous environments, such as battery electrolytes, the heightened Lewis acidity of TF is highly advantageous. Both DF and TF act as potent anion receptors, forming 1:1 complexes with fluoride ions. However, TF demonstrates a stronger binding affinity and rapid equilibration of the fluoride anion among the three boron centers, making it a superior additive for dissolving solid electrolyte interphase (SEI) byproducts[4].

Comparative Data Analysis

The following table summarizes the comparative physicochemical parameters of DF and TF, highlighting the causality behind their performance metrics.

ParameterTris(2,6-difluorophenyl)boroxine (DF)Tris(2,4,6-trifluorophenyl)boroxine (TF)Mechanistic Causality
Substitution Pattern 2,6-difluoro2,4,6-trifluoroTF possesses an additional para-F atom, increasing total electronegativity.
Relative Lewis Acidity HighVery HighDriven by the uncompensated -I effect of the para-fluorine[1].
Hydrolytic Stability ModerateLowThe extreme electrophilicity of TF outcompetes the kinetic protection of ortho-steric shielding[3].
Fluoride Binding (Stoichiometry) 1:1 complex (unsymmetrical)1:1 complex (rapid equilibration)TF binds F⁻ more strongly due to higher boron electron deficiency; rapid exchange occurs at ambient temp[4].
Primary Application Moisture-tolerant dynamic materialsHigh-performance non-aqueous anion receptorsDF offers a better balance for ambient use; TF is strictly for anhydrous, high-affinity environments.

Logical Relationship Visualization

The interplay between structural substitution and resulting stability is complex. The diagram below maps the logical pathways dictating boroxine performance.

G F_Sub Fluorine Substitution (2,6- vs 2,4,6-) Inductive Strong -I Inductive Effect (Electron Withdrawal) F_Sub->Inductive Electronic Steric Ortho-F Steric Shielding (Kinetic Protection) F_Sub->Steric Structural Lewis Increased Lewis Acidity (Electrophilic Boron) Inductive->Lewis Depletes B p-orbital Hydrolysis Decreased Hydrolytic Stability (Nucleophilic Attack) Steric->Hydrolysis Mitigates attack (Overcome by TF) Binding Enhanced Anion Binding (e.g., F⁻ Receptor) Lewis->Binding Thermodynamic advantage Lewis->Hydrolysis Kinetic vulnerability

Logical relationship between fluorine substitution and boroxine stability.

Experimental Methodologies & Self-Validating Protocols

To objectively validate the performance differences between DF and TF, the following self-validating experimental workflows must be employed. These protocols are designed to eliminate solvent artifacts and ensure thermodynamic equilibrium.

Protocol A: Synthesis and Thermodynamic Validation of Boroxines

Causality: Boroxine formation is an entropically driven, reversible dehydration process. To push the equilibrium toward the trimer, water must be actively removed from the system[5].

  • Monomer Suspension: Suspend 10.0 mmol of the respective fluorinated phenylboronic acid (2,6-difluoro or 2,4,6-trifluoro) in 50 mL of anhydrous toluene.

  • Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture at 110 °C for 12–24 hours. The continuous collection of water in the trap self-validates the forward progress of the dehydration.

  • Solvent Evaporation: Once water ceases to collect, cool the reaction to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid via vacuum sublimation (e.g., 80–100 °C at 0.1 Torr). This step is critical to separate the highly pure boroxine from any unreacted, non-sublimable boronic acid monomer.

  • NMR Validation: Dissolve the purified product in anhydrous

    
    . Confirm synthesis completion via 
    
    
    
    NMR (observing the characteristic shift from ~28 ppm for the acid to ~30-32 ppm for the boroxine) and the complete disappearance of the broad -OH signal in the
    
    
    NMR spectrum.
Protocol B: Hydrolytic Stability Kinetic Assay

Causality: Fluorinated boroxines are highly hydrophobic. Attempting hydrolysis assays in pure water leads to biphasic mixtures and erratic kinetic data. Utilizing a deuterated organic cosolvent ensures a homogenous phase for accurate pseudo-first-order kinetic tracking.

  • Solvent Preparation: Prepare a standardized solvent mixture of

    
     and 
    
    
    
    (90:10 v/v). The
    
    
    ensures complete solubility of the boroxine.
  • Baseline Measurement: Dissolve 0.05 mmol of the purified boroxine in 0.5 mL of anhydrous

    
     in an NMR tube. Record a baseline 
    
    
    
    NMR spectrum to identify the pure trimer signals.
  • Moisture Introduction: Inject 0.05 mL of

    
     directly into the NMR tube and immediately mix. Record this exact moment as 
    
    
    
    .
  • Kinetic Tracking: Insert the tube into the NMR spectrometer (pre-equilibrated to 298 K). Acquire

    
     NMR spectra automatically every 5 minutes for a duration of 4 hours.
    
  • Data Regression: Integrate the distinct

    
     signals corresponding to the boroxine and the newly forming boronic acid monomer. Plot 
    
    
    
    versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    ), providing an objective, quantifiable comparison of hydrolytic stability between DF and TF.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: Molecules (via PMC / NIH) URL:[Link]

  • Fluorinated Boroxin-Based Anion Receptors for Lithium Ion Batteries: Fluoride Anion Binding, Ab Initio Calculations, and Ionic Conductivity Studies Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids Source: ResearchGate URL:[Link]

Sources

Publish Comparison Guide: Mass Spectrometry of Aryl Boroxines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl boroxines (cyclic trimers of aryl boronic acids) are increasingly relevant in materials science (COFs) and medicinal chemistry as proteasome inhibitors and supramolecular building blocks. However, their mass spectrometric (MS) analysis presents a unique "identity crisis": aryl boronic acids readily dehydrate in the ion source to mimic boroxines , leading to false positives. Conversely, boroxines can hydrolyze in wet solvents, appearing as monomers.

This guide objectively compares the MS behavior of Intact Aryl Boroxines (the target "product") against their monomeric Aryl Boronic Acid precursors (the "alternative"). We provide a definitive workflow to distinguish these species using fragmentation patterns, isotopic envelopes, and solvent-dependent ionization strategies.

The Core Analytical Challenge
  • The Artifact:

    
     (Occurs in ESI source)
    
  • The Target:

    
     (Intact trimer)
    

Technical Deep Dive: Boroxine vs. Boronic Acid

Isotopic Fingerprinting (The B3 vs. B1 Rule)

The most reliable method to distinguish a true boroxine (containing 3 boron atoms) from a monomeric boronic acid (1 boron atom) is the isotopic envelope. Boron exists as


 (~20%) and 

(~80%).
  • Boronic Acid (B1): Shows a simple pattern dominated by

    
    , with a small 
    
    
    
    peak approx. 25% the height of the main peak at
    
    
    .
  • Boroxine (B3): Shows a complex, "step-like" distribution due to the statistical combination of three boron atoms (

    
    , 
    
    
    
    , etc.).

Table 1: Theoretical Isotope Distributions Comparison

SpeciesFormula ComponentIsotope Pattern DescriptionDiagnostic Feature
Aryl Boronic Acid

Two distinct peaks (

,

)

is dominant;

is ~25% intensity.
Aryl Boroxine

Broad envelope (

,

,

,

)
"Comb" pattern. The

peak (

) is ~75% of the base peak (

).
Fragmentation Pathways

Once the molecular ion is identified, the fragmentation pathways (MS/MS) definitively separate the stable ring from the transient aggregate.

Aryl Boroxine (The Product)
  • Stability: The boroxine ring is electronically stabilized by oxygen lone pair donation into the empty boron p-orbitals.

  • Primary Pathway: Sequential loss of ArBO units (mass = Ar + 26.8).

  • Secondary Pathway: Heterolytic cleavage of the B-C bond, leaving the inorganic ring intact (rare in soft ionization, common in EI).

Aryl Boronic Acid (The Alternative)
  • Instability: In ESI, the monomer often shows

    
    , which is isobaric with the boroxine fragment.
    
  • Primary Pathway: Loss of water (

    
    , 18 Da) and hydrocarbon losses from the aryl ring.
    
  • Differentiation: The acid cannot show the sequential loss of ArBO units starting from the trimer mass unless it first fully dehydrates to the trimer in the source (which can be suppressed, see Protocol).

Visualizing the Mechanism

The following diagram illustrates the competing pathways in the MS source and the diagnostic fragmentation channels.

G cluster_source Ion Source (ESI/EI) cluster_frag Fragmentation (MS/MS) Acid Aryl Boronic Acid (Monomer) Dehydration In-Source Dehydration (-3 H2O) Acid->Dehydration Heat/Voltage AcidIon [ArB(OH)2 + H]+ Acid->AcidIon Soft Ionization Boroxine Aryl Boroxine (Trimer) TrimerIon [(ArBO)3 + H]+ Boroxine->TrimerIon Ionization Dehydration->Boroxine Artifact DimerFrag [(ArBO)2 + H]+ TrimerIon->DimerFrag Loss of ArBO (Diagnostic) MonomerFrag [ArBO + H]+ DimerFrag->MonomerFrag Loss of ArBO WaterLoss [ArBO2H + H]+ AcidIon->WaterLoss -H2O

Figure 1: MS pathways distinguishing intrinsic Boroxines from Boronic Acid artifacts. The sequential loss of ArBO (Green arrows) is diagnostic for the trimer.

Experimental Protocols

To ensure data integrity, use these protocols to validate whether the signal observed is the target boroxine or a boronic acid artifact.

Protocol A: Solvent-Switch Validation (The "Methanol Trap")

This protocol exploits the rapid esterification of boronic acids to distinguish them from boroxines.

  • Prepare Sample: Dissolve 0.1 mg of analyte in anhydrous Acetonitrile (MeCN) .

  • Run 1 (Baseline): Acquire ESI-MS spectrum. Look for the trimer peak

    
    .
    
  • Modify: Add 10% Methanol (MeOH) to the vial.

  • Run 2 (Challenge):

    • If Analyte is Boronic Acid: The signal will shift rapidly to the methyl ester

      
      . The trimer peak will disappear.
      
    • If Analyte is Boroxine:[1][2][3] The trimer peak will persist or degrade slowly (boroxines react slower with MeOH than free acids do).

Protocol B: Source Energy Ramp
  • Instrument: ESI-Q-TOF or Triple Quad.

  • Method: Infuse sample at 10 µL/min.

  • Ramp: Step the Cone Voltage (or Declustering Potential) from 10V to 80V.

  • Analysis:

    • Plot the intensity of the Monomer vs. Trimer.

    • If the Trimer intensity increases exponentially with voltage, it is an artifact formed in the source.

    • If the Trimer intensity is stable or decreases (fragmentation), it is the intrinsic sample .

Comparative Data Summary

Table 2: Diagnostic Ions for Phenyl Boroxine vs. Phenyl Boronic Acid (Based on Phenyl substituent, Ar = C6H5)

FeaturePhenyl Boroxine (Target)Phenyl Boronic Acid (Alternative)
Molecular Weight 311.93 Da (Trimer)121.93 Da (Monomer)
Dominant Ion (ESI+) m/z 313

m/z 123

(often weak)m/z 313 (Artifact Trimer)
MS/MS of m/z 313 209 (Loss of PhBO)105 (Loss of 2x PhBO)295 (Loss of H2O from artifact)Spectra often messy/unstable
Adducts

(Strong)

(in methanol)
Solvent Stability High in MeCN/CHCl3Dehydrates in MeCN; Esterifies in MeOH

References

  • Boronic Acid/Boroxine Equilibrium in ESI: Ren, Y., et al. "Direct Mass Spectrometry Analysis of Untreated Samples of Ultralow Amounts Using Extraction Nano-Electrospray." Analytical Methods, 2013.[4]

  • Isotope Pattern Analysis: Scientific Instrument Services. "Isotope Distribution Calculator and Mass Spec Plotter."

  • Fragmentation Mechanisms of Organoboron Compounds: Marinaro, W. A., et al. "Properties of a model aryl boronic acid and its boroxine." Journal of Pharmaceutical Sciences, 2012.

  • Boroxine Formation in Synthesis (COFs): Tokunaga, Y. "From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry."[5] Heterocycles, 2013.[4]

  • General Fragmentation Rules (Stevenson's Rule): LibreTexts. "Mass Spectrometry - Fragmentation Patterns."

Sources

Safety Operating Guide

2,4,6-Tris(3,4-difluorophenyl)boroxin proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 2,4,6-Tris(3,4-difluorophenyl)boroxin

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as an extension of the chemical's fundamental reactivity. This compound is a specialized fluorinated aryl boroxine used extensively in cross-coupling reactions, materials science, and drug development[1].

To manage its disposal safely, we must understand its core mechanistic behavior: boroxines are cyclic trimeric anhydrides of boronic acids. In the presence of ambient moisture or aqueous waste streams, this compound readily hydrolyzes to 3,4-difluorophenylboronic acid[2]. Furthermore, the presence of multiple fluorine atoms on the aromatic rings dictates strict routing into halogenated waste streams to prevent the release of highly toxic hydrogen fluoride (HF) gas during standard municipal or non-specialized incineration.

Here is the authoritative, self-validating operational plan for the safe handling and disposal of this compound.

Chemical Profiling & Waste Categorization

Before executing any disposal protocol, it is critical to classify the waste accurately. The high fluorine content (over 27% by mass) strictly prohibits the introduction of this compound into standard non-halogenated organic waste streams.

Table 1: Physicochemical & Disposal Parameters

ParameterValue / ClassificationOperational Implication
Molecular Formula C18H9B3F6O3High fluorine content; requires specialized incineration.
Molecular Weight 419.68 g/mol Determines stoichiometric calculations for spill neutralization.
Hydrolysis Product 3,4-Difluorophenylboronic acidAqueous waste will contain the monomeric acid, altering solubility.
Waste Stream Category Halogenated Organic Waste Must be segregated from non-halogenated solvents to prevent explosive or toxic byproducts during thermal destruction.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityMandates secondary containment and specific PPE (Nitrile gloves, splash goggles).

Waste Routing & Decision Logic

The following diagram illustrates the mechanistic routing of this compound waste based on its physical state and solvent environment.

G Start This compound Waste Source Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct transfer Liquid->Halogenated Organic Solvents (THF, Toluene, etc.) Aqueous Aqueous Waste (Hydrolyzed Boronic Acid) Liquid->Aqueous If H2O present (Hydrolysis occurs) Incineration High-Temp Incineration (with HF Scrubbers) Halogenated->Incineration Final Destruction Aqueous->Halogenated Contains F- atoms

Figure 1: Mechanistic waste routing for fluorinated boroxines based on hydrolysis and halogen content.

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating; each step contains a verification mechanism to ensure safety and compliance.

Protocol A: Disposal of Solid Boroxin Waste

Context: Expired reagents, contaminated weighing paper, or spilled solid material.

  • Containment: Don standard laboratory PPE (lab coat, safety goggles, and double nitrile gloves). Work within a certified chemical fume hood to avoid inhaling fine particulates.

  • Collection: Using a static-free scoopula, transfer the solid this compound into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).

  • Contaminated Consumables: Place all contaminated weighing boats, spatulas, and Kimwipes into a separate heavy-duty plastic bag.

  • Labeling: Label the primary container explicitly as: "Hazardous Waste: Solid Halogenated Organic (Contains Fluorinated Aryl Boroxine)."

  • Validation: Ensure the container is tightly sealed. Boroxines are hygroscopic; preventing moisture ingress prevents the formation of sticky, harder-to-transfer boronic acid residues.

  • Routing: Transfer to the facility's designated Halogenated Solid Waste accumulation area for eventual high-temperature incineration by a licensed contractor.

Protocol B: Disposal of Liquid/Solvent Waste

Context: Reaction filtrates, NMR samples (e.g., in CDCl3 or DMSO-d6), or equipment washings.

  • Segregation (Critical Step): Verify that the receiving waste carboy is explicitly designated for Halogenated Organic Solvents . Mixing fluorinated compounds with non-halogenated waste is a severe compliance violation and safety risk during incineration.

  • Transfer: Slowly pour the boroxin-containing solution into the halogenated waste carboy using a designated funnel.

  • Aqueous Considerations: If the reaction involved aqueous workup, understand that the boroxin has hydrolyzed to 3,4-difluorophenylboronic acid. This acid has limited aqueous solubility and may precipitate over time.

    • Causality: Do not allow aqueous boronic acid waste to sit in narrow-necked flasks, as the precipitating solid can block the neck. Transfer to wide-mouth aqueous halogenated waste containers immediately.

  • Rinsing: Rinse the original reaction vessel with a minimal amount of a halogenated solvent (e.g., dichloromethane) or a compatible polar aprotic solvent (e.g., acetone) to dissolve residual boroxine/boronic acid, and add this to the waste carboy.

  • Closure & Venting: Cap the waste carboy securely. Ensure the carboy is equipped with a pressure-relief vent, as mixed solvent streams can occasionally generate vapor pressure.

Protocol C: Immediate Spill Clean-Up Procedure

Context: Accidental dropping of a reagent bottle resulting in a solid or solution spill on the benchtop or floor.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sashes are open to maximize room ventilation.

  • Solid Spill Neutralization:

    • Do not dry sweep, which aerosolizes the fluorinated powder.

    • Lightly dampen a spill pad or Kimwipe with a compatible solvent (e.g., isopropanol or water) to suppress dust.

    • Carefully wipe up the material, working from the outside of the spill toward the center.

  • Liquid Spill Neutralization:

    • Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial universal spill binder) directly over the liquid.

    • Allow 3-5 minutes for complete absorption.

  • Recovery: Scoop the absorbed mixture or contaminated wipes into a designated hazardous waste bag or bucket.

  • Decontamination: Wash the spill surface with soap and water. The mild alkalinity of standard laboratory detergents helps solubilize any residual fluorinated boronic acid via the formation of a water-soluble boronate salt.

  • Disposal: Route all spill cleanup materials as Halogenated Solid Waste (per Protocol A).

References

Sources

Personal protective equipment for handling 2,4,6-Tris(3,4-difluorophenyl)boroxin

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 2,4,6-Tris(3,4-difluorophenyl)boroxin . It is designed for researchers and scale-up chemists requiring immediate, actionable safety intelligence without the fluff of generic templates.

Part 1: Executive Safety & Technical Profile

This compound is a cyclic anhydride of 3,4-difluorophenylboronic acid.[1][2][3][4] While often handled as a stable solid, its primary operational risk lies in its moisture sensitivity and irritant properties . Upon exposure to ambient humidity, the boroxin ring hydrolyzes back to the parent boronic acid, altering stoichiometry in precision applications like COF (Covalent Organic Framework) synthesis or Suzuki-Miyaura cross-couplings.

Chemical Identity & Physical Properties
PropertySpecification
CAS Number 1456935-98-0
Synonyms 3,4-Difluorophenylboronic anhydride; Tris(3,4-difluorophenyl)cycloboroxane
Formula / MW C₁₈H₉B₃F₆O₃ / 419.69 g/mol
Physical State White to light yellow powder
Solubility Soluble in THF, DCM, Toluene; Hydrolyzes in water/alcohols
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][5] Irrit.)

Part 2: Hazard Mechanism & Risk Stratification

The Silent Hazard: Hydrolysis Unlike simple organic irritants, boroxins are dynamic. In the presence of moisture (even atmospheric humidity), the B-O-B anhydride linkage cleaves:



  • Safety Implication: You are effectively handling a precursor to 3,4-difluorophenylboronic acid. The hydrolysis product is acidic and increases the potential for skin and eye irritation.

  • Process Implication: Inaccurate stoichiometry due to partial hydrolysis is the #1 cause of failed crystallizations in COF synthesis using this monomer.

PPE Decision Matrix (Graphviz)

The following logic gate determines your required Personal Protective Equipment (PPE) based on the operational state.

PPE_Matrix Start Start: Hazard Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution DustRisk Dust Generation Risk? Solid->DustRisk SolventType Solvent Permeability? Solution->SolventType RoutineSolid Protocol A: Routine (Nitrile Gloves, Safety Glasses, Lab Coat) DustRisk->RoutineSolid Low (Weighing Paper) HighDust Protocol B: High Dust (Add N95/P100 or Fume Hood Work) DustRisk->HighDust High (Grinding/Sieving) StandardSolvent Protocol C: Standard (Splash Goggles, Nitrile Gloves) SolventType->StandardSolvent Toluene/Hexane AggressiveSolvent Protocol D: High Permeation (DCM/THF) (Silver Shield/Laminate Gloves or Double Nitrile) SolventType->AggressiveSolvent DCM/THF/DMF

Figure 1: PPE Selection Logic. Note that fluorinated aromatics in solution can permeate standard nitrile gloves faster than their non-fluorinated analogs.

Part 3: Operational Handling Protocols

Storage & Stability
  • Requirement: Store in a desiccator or glovebox.

  • Why: To prevent hydrolysis. If the powder clumps or turns sticky, it has likely hydrolyzed to the boronic acid.

  • Temperature: Ambient (Room Temperature) is generally acceptable, but cool storage (2-8°C) extends shelf life by slowing hydrolysis rates if seals are imperfect.

Weighing & Transfer (The "Static" Problem)

Fluorinated boroxins are often light, fluffy powders prone to static charge, which disperses dust.

  • Step 1: Use an anti-static gun (ionizer) on the spatula and weigh paper before dispensing.

  • Step 2: Weigh inside a fume hood or a localized powder containment enclosure.

  • Step 3: If high precision is needed (e.g., <10 mg for catalysis), weigh inside a glovebox to avoid moisture uptake affecting the mass reading.

Reaction Setup
  • Solvent Choice: Ensure solvents (THF, Dioxane, Toluene) are anhydrous . Water acts as a competitive nucleophile, breaking the boroxin ring.

  • Inert Atmosphere: Perform reactions under Nitrogen or Argon.[6] While the compound isn't pyrophoric, oxygen exclusion often aids the catalytic cycles (e.g., Pd-catalyzed coupling) where this reagent is used.

Part 4: Emergency Response & Decontamination

Spill Response Workflow
  • Isolate: Evacuate the immediate area if a large dust cloud forms.

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Cover powder spills with a damp paper towel.

    • Scientific Note: The water in the towel intentionally hydrolyzes the boroxin to the boronic acid, which is heavier and less prone to becoming airborne dust, making cleanup safer.

  • Clean: Wipe the area with 70% Ethanol or Isopropanol to solubilize organic residues.

  • Dispose: Place waste in a sealed container labeled "Solid Organic Waste (Fluorinated)."

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[7] The hydrolysis generates boric acid derivatives which are irritating; immediate dilution is critical.

  • Skin Contact: Wash with soap and water.[7] Do not use organic solvents (acetone/ethanol) on skin, as they may enhance transdermal absorption of the fluorinated compound.

Part 5: Disposal & Waste Management

Do not dispose of in general trash or down the drain.

Waste StreamProtocol
Solid Waste Collect in "Hazardous Solid Waste" container. Label as "Fluorinated Organic Solid."
Liquid Waste Dissolve in a compatible solvent (acetone/ethanol) and dispose in "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used, then "Halogenated").
Quenching For large quantities (>5g), stir with aqueous sodium carbonate (Na₂CO₃) overnight to fully hydrolyze and neutralize before disposal into the appropriate organic waste stream.

References

  • TCI Chemicals . Product Specification: this compound (T24305G).[4] Retrieved from

  • ChemicalBook . CAS 1456935-98-0 Technical Data. Retrieved from

  • Fisher Scientific . Safety Data Sheet: Fluorinated Phenylboronic Acids. Retrieved from [4]

  • PubChem . Compound Summary: Boroxin Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.